4,4-Dimethylcyclohexanone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4,4-dimethylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLUXGAALWDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NO)CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963724 | |
| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4701-96-6 | |
| Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC129972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethylcyclohexanone Oxime
Executive Summary
This compound (C₈H₁₅NO) is a derivative of cyclohexanone with significant potential as a versatile intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a compound of interest in the development of novel chemical entities. This document provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. The presence of the gem-dimethyl group at the C4 position sterically influences the conformation of the cyclohexyl ring and the reactivity of the oxime functional group.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |
| CAS Number | 4701-96-6 | [2] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Monoisotopic Mass | 141.115364102 Da | [1][2] |
| XLogP3 | 1.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 32.6 Ų | [1][2] |
| Complexity | 137 | [2] |
Synthesis and Reactivity
Synthesis
The primary route for synthesizing this compound is the condensation reaction between 4,4-Dimethylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[3][4] The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=NOH functionality.[3][5]
Caption: General workflow for the synthesis of this compound.
Beckmann Rearrangement
A characteristic reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted into an amide in the presence of an acid catalyst (e.g., sulfuric acid).[4] For this compound, this rearrangement would yield a substituted caprolactam, a valuable monomer in polymer chemistry. The gem-dimethyl group influences the migratory aptitude of the adjacent carbon atoms.
References
4,4-Dimethylcyclohexanone oxime molecular structure
An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.
Molecular Structure and Identifiers
Table 1: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |
| SMILES String | CC1(CCC(=NO)CC1)C | [1] |
| InChI Key | IJGLUXGAALWDOQ-UHFFFAOYSA-N | [1] |
| Molecular Formula | C8H15NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 4701-96-6 |[1] |
Table 2: Computed Molecular Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 32.6 Ų |
| Complexity | 137 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of this compound
The standard and most common method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine, typically in the presence of a base.
Experimental Protocol: Oximation of 4,4-Dimethylcyclohexanone
This protocol is adapted from a standard laboratory procedure for the synthesis of cyclohexanone oximes.
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (e.g., 50 g, 396.19 mmol) and hydroxylamine hydrochloride (e.g., 35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL).
-
Prepare a solution of sodium carbonate (e.g., 54.16 g, 510.99 mmol) in water (170 mL).
-
Add the sodium carbonate solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride over a period of 20 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Following reflux, remove the ethanol from the reaction mixture by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (e.g., 4 x 120 mL).
-
Combine the organic layers and wash with water (150 mL) followed by brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried organic solution to yield this compound as a white solid.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Chemical Reactions of Oximes
This compound, as a typical ketoxime, can undergo several characteristic reactions. These reactions are fundamental in synthetic organic chemistry and are relevant for drug development professionals exploring derivatization strategies.
Diagram 2: Common Reactions of Cyclohexanone Oximes
Caption: Key chemical transformations of this compound.
Beckmann Rearrangement
The Beckmann rearrangement is a well-known reaction of oximes, which involves their conversion into amides or lactams in the presence of an acid catalyst. This reaction is crucial in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6.
Reduction
The oxime functional group can be reduced to a primary amine. Common reducing agents for this transformation include sodium amalgam or catalytic hydrogenation. This provides a synthetic route to substituted cyclohexylamines.
Hydrolysis
Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine. This reaction is essentially the reverse of the oxime formation.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not consistently available in public spectral databases. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 0.9 - 1.2 | Singlet |
| -CH₂- (ring) | 1.4 - 2.5 | Multiplets |
| =N-OH | 8.0 - 10.0 | Broad Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₂ | 30 - 40 |
| -CH₃ | 25 - 30 |
| -CH₂- (ring) | 20 - 40 |
| C=N | 155 - 165 |
Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.
Conclusion
This technical guide has summarized the key molecular and chemical properties of this compound. While a wealth of information exists regarding its synthesis and general reactivity, there is a notable lack of publicly available, experimentally determined structural and spectroscopic data for this specific compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined reaction pathways highlight its potential as a versatile intermediate in organic synthesis and drug development. Further research to fully characterize this molecule through techniques such as X-ray crystallography and comprehensive NMR spectroscopy would be beneficial to the scientific community.
References
Synthesis of 4,4-Dimethylcyclohexanone oxime from 4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,4-dimethylcyclohexanone oxime from its corresponding ketone. The information presented herein is intended for a technical audience and details the experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Reaction Overview
The synthesis of this compound is a condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine hydrochloride in the presence of a base. This process, a common method for producing oximes from ketones, involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.
Experimental Protocol
A detailed procedure for the synthesis of this compound has been reported and is outlined below.[1]
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over a period of 20 minutes.
-
The reaction mixture is then heated to reflux for 3 hours.
-
After the reflux period, the ethanol is removed by evaporation.
-
The remaining aqueous residue is extracted with ethyl acetate (4 x 120 mL).
-
The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.
The resulting product, this compound, is obtained as a white solid with a yield of 80.4% (45 g).[1]
Quantitative Data
The following tables summarize the key quantitative data from the described synthesis.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4,4-Dimethylcyclohexanone | 126.20 | 50 | 396.19 |
| Hydroxylamine Hydrochloride | 69.49 | 35.84 | 515.75 |
| Sodium Carbonate | 105.99 | 54.16 | 510.99 |
Table 2: Solvent and Workup Solution Volumes
| Solvent/Solution | Volume (mL) |
| Water (for reaction) | 190 |
| Ethanol | 250 |
| Water (for Na2CO3 solution) | 170 |
| Ethyl Acetate (for extraction) | 480 (4 x 120) |
| Water (for washing) | 150 |
| Brine | 150 |
Table 3: Reaction Parameters and Product Yield
| Parameter | Value |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Product Yield | 45 g (80.4%) |
| Product Form | White Solid |
Reaction Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Guide: Physical Characteristics of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylcyclohexanone oxime is a derivative of cyclohexanone with significant potential in synthetic chemistry. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a subject of interest for various chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectral data. This information is intended to support researchers and professionals in its application and further investigation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 4701-96-6 | [1] |
| Appearance | White solid | [2] |
| Boiling Point | 220.7 °C at 760 mmHg | |
| Density | 1.02 g/cm³ | |
| Flash Point | 119.5 °C | |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Exact Mass | 141.115364102 | [1] |
| Monoisotopic Mass | 141.115364102 | [1] |
| Topological Polar Surface Area | 32.6 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 137 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[2]
Experimental Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)
-
Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)
-
Ethanol (250 mL)
-
Deionized Water (360 mL total)
-
Ethyl acetate
-
Brine solution
Procedure:
-
A solution of 4,4-Dimethylcyclohexanone in ethanol and water is prepared.
-
To this, a solution of sodium carbonate in water is added dropwise over a period of 20 minutes.
-
The reaction mixture is then heated to reflux for 3 hours.
-
Following the reflux, the ethanol is removed by evaporation under reduced pressure.
-
The remaining aqueous residue is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated to yield the final product.
Results:
The procedure affords this compound as a white solid with a yield of approximately 80.4%.[2]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclohexane ring, as well as the hydroxyl proton of the oxime group. The gem-dimethyl groups would likely appear as a singlet. The methylene protons adjacent to the C=N bond would be expected to resonate at a lower field compared to the other ring protons. The hydroxyl proton of the oxime typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, the methylene carbons of the cyclohexane ring, and the sp²-hybridized carbon of the C=N bond. The C=N carbon is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups. A broad band in the region of 3100-3600 cm⁻¹ would correspond to the O-H stretching vibration of the oxime. The C=N stretching vibration is typically observed in the range of 1620-1680 cm⁻¹. The N-O stretching vibration usually appears in the 930-960 cm⁻¹ region.
References
Spectroscopic Analysis of 4,4-Dimethylcyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylcyclohexanone oxime, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound based on established chemical shift and absorption principles, as well as data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 10.0 | Broad Singlet | 1H | N-OH |
| ~2.2 - 2.6 | Multiplet | 4H | H-2, H-6 (α-CH₂) |
| ~1.5 - 1.8 | Multiplet | 4H | H-3, H-5 (β-CH₂) |
| ~1.0 | Singlet | 6H | 4,4-(CH₃)₂ |
Note: Predicted values are based on the analysis of similar structures such as 4-methylcyclohexanone oxime. The chemical shift of the N-OH proton is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~158 - 162 | C=N (C-1) |
| ~35 - 40 | C-3, C-5 |
| ~30 - 35 | C-4 |
| ~25 - 30 | C-2, C-6 |
| ~20 - 25 | 4,4-(CH₃)₂ |
Note: Predicted values are based on data from cyclohexanone oxime and related substituted analogs.
Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3600 (broad) | O-H stretch | Oxime (-N-OH) |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1620 - 1680 | C=N stretch | Oxime (C=N) |
| 930 - 960 | N-O stretch | Oxime (N-O) |
Note: These are characteristic infrared absorption ranges for oximes.[1]
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2] |
| Exact Mass | 141.11536 g/mol | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as H₂O, NO, or hydrocarbon fragments from the cyclohexyl ring.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[3]
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Separately, prepare a solution of sodium carbonate in water.
-
Slowly add the sodium carbonate solution to the flask containing the ketone and hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Spectroscopic Analysis Methodology
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (if liquid), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide to N-(4,4-dimethylcyclohexylidene)hydroxylamine (4,4-Dimethylcyclohexanone oxime)
This technical guide provides a comprehensive overview of N-(4,4-dimethylcyclohexylidene)hydroxylamine, commonly known as 4,4-Dimethylcyclohexanone oxime. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, synthesis, and significant reactions.
Chemical Identity and Properties
The IUPAC name for this compound is N-(4,4-dimethylcyclohexylidene)hydroxylamine [1]. It is a derivative of cyclohexanone and belongs to the oxime class of organic compounds. Oximes are characterized by the C=NOH functional group and are notable intermediates in organic synthesis.
The key properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, providing insights into its molecular characteristics and behavior.
| Property | Value | Source |
| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |
| CAS Number | 4701-96-6 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Exact Mass | 141.115364102 Da | [1] |
| Topological Polar Surface Area | 32.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Complexity | 137 | [1][2] |
| Covalently-Bonded Unit Count | 1 | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the condensation reaction of 4,4-Dimethylcyclohexanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. This is a standard oximation reaction involving nucleophilic addition to the carbonyl group followed by dehydration[3][4].
This protocol is based on established methods for the oximation of cyclic ketones[3].
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or Methanol (solvent)
-
Water
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-Dimethylcyclohexanone in ethanol.
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base is used to liberate free hydroxylamine from its salt.
-
Reaction Execution: Add the aqueous hydroxylamine/base solution to the ethanolic solution of the ketone.
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add water to the residue to precipitate the crude oxime product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
References
A Technical Guide to 4,4-Dimethylcyclohexanone Oxime: Synthesis, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4-Dimethylcyclohexanone oxime, a versatile chemical intermediate. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 4701-96-6[1][2] |
| Molecular Formula | C₈H₁₅NO[1][2] |
| Molecular Weight | 141.21 g/mol [1][2] |
| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine[1] |
| Synonyms | 4,4-Dimethylcyclohexan-1-one oxime, Cyclohexanone, 4,4-dimethyl-, oxime[1][2] |
Experimental Protocol: Synthesis of this compound
This section details a common and effective method for the synthesis of this compound via the oximation of 4,4-Dimethylcyclohexanone.
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in water (190 mL) and ethanol (250 mL) is prepared in a suitable reaction vessel.
-
To this solution, 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol) is added.
-
A solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise to the reaction mixture over a period of 20 minutes.
-
Upon complete addition, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After the reflux period, the ethanol is removed from the mixture by evaporation.
-
The remaining aqueous residue is then extracted with ethyl acetate (4 x 120 mL).
-
The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).
-
The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.
Yield:
This protocol has been reported to afford this compound as a white solid with a yield of 45 g (80.4%).
Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound from its ketone precursor.
Caption: Workflow for the synthesis of this compound.
References
The Gem-Dimethyl Effect: Accelerating the Reactivity of 4,4-Dimethylcyclohexanone Oxime
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis reveals the significant role of the gem-dimethyl group in enhancing the reactivity of 4,4-dimethylcyclohexanone oxime, particularly in the context of the Beckmann rearrangement. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the underlying principles governing this phenomenon and provides a framework for its application in chemical synthesis.
The presence of two methyl groups on the fourth carbon of the cyclohexanone oxime ring, known as a gem-dimethyl group, exerts a profound influence on the molecule's reactivity. This is primarily attributed to the Thorpe-Ingold effect, or gem-dimethyl effect, which facilitates ring-opening and rearrangement reactions by altering the steric and electronic environment of the molecule.
The Thorpe-Ingold Effect in Action
The Thorpe-Ingold effect posits that the presence of bulky geminal substituents alters the bond angles within a cyclic structure, effectively "squeezing" the reacting groups closer together and lowering the activation energy for intramolecular reactions. In the case of this compound, the gem-dimethyl group distorts the chair conformation of the cyclohexane ring, bringing the migrating carbon and the nitrogen atom into a more favorable orientation for the Beckmann rearrangement. This stereoelectronic assistance is a key factor in the observed rate enhancement of the reaction.
The Beckmann Rearrangement: A Key Transformation
The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. For cyclic oximes like this compound, this rearrangement leads to the formation of a lactam, in this case, 4,4-dimethyl-ε-caprolactam. This transformation is typically catalyzed by acids such as sulfuric acid, oleum, or Lewis acids.
The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group (water). In the case of the symmetrically substituted this compound, the migration of either of the two equivalent alpha-carbons results in the formation of a single lactam product.
Reaction Pathway: Beckmann Rearrangement
Caption: Beckmann rearrangement of this compound.
Experimental Protocols
Synthesis of this compound
A robust and reliable method for the synthesis of this compound is crucial for further reactivity studies. The following protocol, adapted from established procedures, provides a clear pathway to this key starting material.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over 20 minutes. The reaction mixture is then heated to reflux for 3 hours. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (4 x 120 mL). The combined organic layers are washed with water (150 mL) and brine (150 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a white solid (yield: 80.4%).[1]
Beckmann Rearrangement of this compound (General Procedure)
While a specific, detailed protocol for the Beckmann rearrangement of this compound is not extensively documented, the following general procedure, based on the rearrangement of cyclohexanone oxime, can be adapted.
Detailed Methodology:
In a flask equipped with a stirrer and a thermometer, this compound is dissolved in a suitable solvent (e.g., a non-polar organic solvent). A strong acid catalyst, such as concentrated sulfuric acid or oleum, is added cautiously while maintaining a controlled temperature. The reaction mixture is stirred at a specific temperature for a designated period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by carefully pouring the mixture onto ice. The product, 4,4-dimethyl-ε-caprolactam, can then be extracted with an appropriate organic solvent, followed by purification steps like distillation or recrystallization.
Quantitative Data Summary
As previously mentioned, direct comparative quantitative data is scarce. However, the qualitative impact of the gem-dimethyl group on reaction rates is a well-established principle in physical organic chemistry. The table below is a template for the type of data that would be invaluable for a complete understanding of this effect.
| Oxime | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Lactam (%) | Reference |
| Cyclohexanone Oxime | H₂SO₄ | TBD | TBD | TBD | TBD |
| This compound | H₂SO₄ | TBD | TBD | TBD | TBD |
| Cyclohexanone Oxime | Oleum | TBD | TBD | TBD | TBD |
| This compound | Oleum | TBD | TBD | TBD | TBD |
TBD: To Be Determined from future experimental studies.
Conclusion
The gem-dimethyl group in this compound plays a crucial role in accelerating its reactivity, primarily through the Thorpe-Ingold effect. This effect facilitates the Beckmann rearrangement, a key transformation for the synthesis of substituted caprolactams. While a comprehensive quantitative comparison with the unsubstituted analogue is a subject for future research, the established principles of physical organic chemistry provide a strong predictive framework for the enhanced reactivity of the dimethylated compound. The provided experimental protocols offer a solid foundation for further investigation and exploitation of this phenomenon in synthetic applications. This technical guide serves as a valuable resource for researchers and professionals in the field, highlighting the importance of steric and stereoelectronic effects in chemical reactivity.
References
Methodological & Application
Application Notes and Protocols for the Beckmann Rearrangement of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of an oxime into an N-substituted amide.[1][2] Named after the German chemist Ernst Otto Beckmann, this acid-catalyzed reaction is particularly significant in industrial chemistry for the production of lactams from cyclic ketoximes.[1][3] The most prominent industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[1][3] The rearrangement proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[4][5]
This document provides a detailed overview of the mechanism, experimental protocols, and relevant data for the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This specific substrate undergoes rearrangement to form a substituted lactam, a valuable scaffold in medicinal chemistry and materials science.
Reaction Mechanism
The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which converts it into a good leaving group (water).[2][6] The rate-limiting step involves a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, displacing it and forming a nitrilium ion intermediate.[4][5] This migration occurs with retention of configuration at the migrating carbon.[4] The resulting highly electrophilic nitrilium ion is then attacked by a nucleophile, usually water. Subsequent deprotonation and tautomerization yield the final stable amide product.[2][6]
For this compound, the key steps are:
-
Protonation: The hydroxyl group of the oxime is protonated by a strong acid catalyst.
-
Rearrangement: The C-C bond anti to the leaving group migrates to the nitrogen atom, leading to the expulsion of a water molecule and the formation of a seven-membered ring containing a nitrilium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation & Tautomerization: The intermediate undergoes deprotonation and then tautomerizes to yield the final product, 5,5-dimethylazepan-2-one.
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the formation of the oxime starting material from the corresponding ketone.
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Beckmann Rearrangement to 5,5-Dimethylazepan-2-one
This protocol describes the acid-catalyzed rearrangement of the oxime to the corresponding lactam. Strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly employed.[1][3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice bath
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Place the this compound (1.0 eq) in a beaker or flask equipped with a magnetic stir bar.
-
Cool the vessel in an ice bath to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (or PPA) (approx. 5-10 eq) to the oxime with vigorous stirring, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[3] The reaction is typically complete within 1-3 hours. Monitor by TLC if possible (after careful quenching of an aliquot).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude lactam.
-
The product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for synthesis of 5,5-dimethylazepan-2-one.
Data Presentation
| Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone Oxime | Oleum (H₂SO₄·SO₃) | None | 85-125 | - | High | [7] |
| Cyclohexanone Oxime | Eaton's Reagent | Ionic Liquid | 75 | 21 | High | [3] |
| Cyclohexanone Oxime | Trifluoroacetic Acid (TFA) | Acetonitrile | 85 (358 K) | - | >95 | [8] |
| Various Ketoximes | Cyanuric Chloride/DMF | DMF | Room Temp | 4-24 | 90-98 | [9] |
| Benzophenone | NH₂OH·HCl / Silica Gel | Formic Acid | 80 | 2.5 | ~100 | [10] |
Application Notes
-
Catalyst Choice: The choice of acid catalyst is critical. While concentrated sulfuric acid and oleum are effective, they can lead to charring and byproducts with sensitive substrates.[9] Milder conditions using reagents like cyanuric chloride, or acids like trifluoroacetic acid, can improve selectivity and yields, especially for complex molecules.[8][9]
-
Stereochemistry: The Beckmann rearrangement is stereospecific. The group that migrates is always the one situated anti-periplanar to the oxygen of the oxime. For symmetrical ketones like 4,4-dimethylcyclohexanone, only one oxime isomer is possible, leading to a single lactam product. However, for unsymmetrical ketones, two geometric isomers of the oxime can exist, potentially leading to a mixture of regioisomeric amides.
-
Side Reactions: A common side reaction is deoximation, where the oxime reverts to the corresponding ketone, particularly in the presence of excess water. Another potential side reaction is the Beckmann fragmentation, which can compete with the rearrangement, especially if the migrating group can form a stable carbocation.
-
Industrial Relevance: The product, 5,5-dimethylazepan-2-one, is a substituted ε-caprolactam. Such lactams are important monomers for the synthesis of specialty polyamides (Nylons) with modified properties, such as improved thermal stability or altered mechanical characteristics. They are also valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 8. iris.unive.it [iris.unive.it]
- 9. audreyli.com [audreyli.com]
- 10. portal.tpu.ru [portal.tpu.ru]
Application Note: A Detailed Protocol for the Synthesis of 4,4-Dimethylcyclohexanone Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4-Dimethylcyclohexanone oxime is a chemical intermediate with applications in organic synthesis and the development of novel pharmaceutical compounds. This document provides a detailed, step-by-step protocol for its synthesis via the oximation of 4,4-dimethylcyclohexanone. The procedure is robust, yielding the desired product in high purity and good yield.
Reaction Scheme:
The synthesis proceeds via the condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine, the latter being generated in situ from hydroxylamine hydrochloride and a base.
Caption: General reaction scheme for the formation of this compound.
Experimental Protocol
This protocol is adapted from established synthetic methodologies.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4-Dimethylcyclohexanone | 126.20 | 50.0 g | 0.396 |
| Hydroxylamine Hydrochloride | 69.49 | 35.84 g | 0.516 |
| Sodium Carbonate | 105.99 | 54.16 g | 0.511 |
| Ethanol | 46.07 | 250 mL | - |
| Deionized Water | 18.02 | 360 mL | - |
| Ethyl Acetate | 88.11 | 480 mL | - |
| Brine Solution | - | 150 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g (0.396 mol) of 4,4-dimethylcyclohexanone and 35.84 g (0.516 mol) of hydroxylamine hydrochloride in a mixture of 250 mL of ethanol and 190 mL of deionized water.[1]
-
Base Addition: Separately, prepare a solution of 54.16 g (0.511 mol) of sodium carbonate in 170 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel.[1]
-
Reflux: After the complete addition of the sodium carbonate solution, heat the reaction mixture to reflux and maintain it for 3 hours with continuous stirring.[1]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol from the mixture using a rotary evaporator.[1]
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (4 x 120 mL).[1]
-
Washing: Combine the organic layers and wash them sequentially with 150 mL of deionized water and 150 mL of brine solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[1]
Results:
The procedure affords this compound as a white solid.[1]
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 55.9 | 45.0 | 80.4 |
Note: The theoretical yield is calculated based on 4,4-dimethylcyclohexanone as the limiting reagent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and ethyl acetate are flammable; keep them away from open flames and heat sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a reliable method for the synthesis of this compound, suitable for use in a research and development setting. The straightforward procedure and high yield make it an efficient route to this valuable chemical intermediate.
References
Catalysts for the Beckmann Rearrangement of Cyclic Oximes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of cyclic oximes into valuable lactams, which are key intermediates in the production of polymers like Nylon-6 and in the synthesis of pharmaceuticals. This document provides detailed application notes on various catalytic systems for this rearrangement, summarizing their performance and providing standardized experimental protocols.
Introduction to Catalytic Beckmann Rearrangement
The classical Beckmann rearrangement utilizes strong protic acids like concentrated sulfuric acid or oleum, leading to significant corrosion issues and the formation of large quantities of ammonium sulfate as a byproduct.[1][2] Modern catalysis research has focused on developing milder, more selective, and reusable catalysts to overcome these limitations. These efforts have led to the exploration of a diverse range of catalysts, including solid acids, organocatalysts, and Lewis acids, each with distinct advantages for specific applications. This guide will delve into the practical application of these catalytic systems.
I. Solid Acid Catalysts: Heterogeneous Systems for Enhanced Reusability
Solid acid catalysts, particularly zeolites and other mesoporous materials, have been extensively investigated for the vapor-phase Beckmann rearrangement, offering advantages such as ease of separation, reusability, and reduced corrosion.[3][4]
A. Zeolites in Vapor-Phase Rearrangement
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective for shape-selective catalysis. In the vapor-phase Beckmann rearrangement of cyclohexanone oxime, the properties of the zeolite play a crucial role in both conversion and selectivity to ε-caprolactam.[3] Factors such as Si/Al ratio, pore size, and the presence of different types of acid sites (Brønsted vs. Lewis) significantly influence catalytic performance.[3][5] High silica MFI-type zeolites, such as ZSM-5 and Silicalite-1, are particularly promising.[4][5] It has been suggested that for some zeolites, the reaction primarily occurs on the external surface of the catalyst.[4]
Table 1: Performance of Zeolite Catalysts in Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst | Temperature (°C) | Oxime Conversion (%) | ε-Caprolactam Selectivity (%) | Reference |
| H-FER | 400 | 99.3 | 74.8 | [6] |
| S-1 Zeolite (Fe-modified) | - | 99.9 | 95.0 | [7] |
| Pure-Silicon S-1 Zeolite | - | 99.7 | 89.7 | [5] |
| [Al,B]-BEA Zeolite (acid treated) | ~320 | Complete | 98 | [8] |
Experimental Protocol 1: Vapor-Phase Rearrangement using a Zeolite Catalyst
This protocol describes a general procedure for the vapor-phase Beckmann rearrangement of cyclohexanone oxime in a fixed-bed reactor.
Materials:
-
Cyclohexanone oxime
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Zeolite catalyst (e.g., H-ZSM-5, Silicalite-1), activated
-
Inert gas (e.g., Nitrogen, Helium)
-
Fixed-bed reactor system with temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Activate the zeolite catalyst by heating at 500°C for 5 hours under a flow of dry air or nitrogen.
-
Pack the activated catalyst into the fixed-bed reactor.
-
Prepare a feed solution of cyclohexanone oxime dissolved in the chosen solvent (e.g., 2.5-10 wt%).
-
Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a continuous flow of inert gas.[6]
-
Introduce the feed solution into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV).
-
Collect the products at the reactor outlet by condensation in a cold trap.
-
Analyze the collected liquid products by GC to determine the conversion of cyclohexanone oxime and the selectivity for ε-caprolactam.
Caption: General workflow for vapor-phase Beckmann rearrangement.
II. Organocatalysts: Mild and Efficient Homogeneous Systems
Organocatalysts have emerged as a powerful alternative for promoting the Beckmann rearrangement under milder, homogeneous conditions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a particularly effective and commercially available catalyst for this transformation.[1][9]
A. Cyanuric Chloride-Based Systems
Cyanuric chloride, often in the presence of a co-catalyst like zinc chloride, can efficiently catalyze the Beckmann rearrangement of a variety of ketoximes to their corresponding amides or lactams.[1][9] The reaction mechanism involves the activation of the oxime hydroxyl group by cyanuric chloride through a nucleophilic aromatic substitution.[1]
Table 2: Performance of Cyanuric Chloride in the Beckmann Rearrangement
| Substrate | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Cyclododecanone Oxime | 0.5 mol% Cyanuric Chloride, 1 mol% ZnCl₂ | MeCN | Reflux | 2 | 99 | [9] |
| Cyclohexanone Oxime | 10 mol% Cyanuric Chloride | MeCN | Reflux | - | 30 | [10] |
| Cyclohexanone Oxime | 0.5 mol% Cyanuric Chloride | TFA/Toluene (3:2) | 70°C | 4 | ~100 | [11] |
| Benzophenone Oxime | 2 mol% Cyanuric Chloride, 2 mol% MnCl₂·4H₂O | MeCN | Reflux | 2 | 96 | [12] |
Experimental Protocol 2: Cyanuric Chloride-Catalyzed Rearrangement in Solution
This protocol provides a general method for the liquid-phase Beckmann rearrangement using cyanuric chloride.
Materials:
-
Cyclic oxime (e.g., cyclododecanone oxime)
-
Cyanuric chloride
-
Zinc chloride (anhydrous)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate
-
Standard laboratory glassware for reflux reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclic oxime (e.g., 2 mmol) and anhydrous acetonitrile (4 mL).
-
Add cyanuric chloride (e.g., 5 mol%, 0.1 mmol) and zinc chloride (e.g., 1-2 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Lewis Acid Catalysis: Expanding the Catalyst Scope
A variety of Lewis acids have been shown to catalyze the Beckmann rearrangement. These catalysts activate the oxime by coordinating to the oxygen atom, facilitating the rearrangement.
A. Metal Salts as Lewis Acid Catalysts
Simple metal salts, such as cobalt salts in combination with other Lewis acids, can be effective catalysts for the rearrangement of cycloalkanone oximes under mild conditions.[13] The cobalt salt is thought to block the coordination of the oxime's nitrogen atom to the Lewis acid, thereby promoting the desired oxygen coordination.[13]
Table 3: Performance of Cobalt Salt/Lewis Acid Systems for Cyclohexanone Oxime Rearrangement
| Cobalt Salt (10 mol%) | Lewis Acid (10 mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Co(ClO₄)₂·6H₂O | - | MeCN | 80 | 2 | 34 | 28 | [13] |
| Co(BF₄)₂·6H₂O | - | MeCN | 80 | 2 | 41 | 35 | [13] |
| Co(ClO₄)₂·6H₂O | Sc(OTf)₃ | MeCN | 80 | 2 | 99 | 91 | [13] |
| Co(BF₄)₂·6H₂O | Yb(OTf)₃ | MeCN | 80 | 2 | 99 | 89 | [13] |
Experimental Protocol 3: Lewis Acid-Catalyzed Rearrangement
This protocol outlines a general procedure for the Beckmann rearrangement of a cycloalkanone oxime using a combined cobalt salt and Lewis acid catalytic system.
Materials:
-
Cycloalkanone oxime (e.g., cyclohexanone oxime)
-
Cobalt salt (e.g., Co(BF₄)₂·6H₂O)
-
Lewis acid (e.g., Yb(OTf)₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flask under a nitrogen atmosphere, combine the cycloalkanone oxime (0.5 mmol), cobalt salt (10 mol%), and Lewis acid (10 mol%) in anhydrous acetonitrile (1.0 mL).
-
Stir the mixture at 80°C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated NaCl solution containing a small amount of NaOH.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue to determine the yield of the corresponding lactam.
IV. Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) have gained attention as environmentally benign reaction media for the Beckmann rearrangement.[14][15] Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction system.[16]
Table 4: Beckmann Rearrangement of Cyclohexanone Oxime in Ionic Liquids
| Ionic Liquid | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [BMIm]BF₄ | P₂O₅ | 120 | 2 | 99.8 | 99.5 | [14] |
| [BMIm]BF₄ | PCl₅ | 100 | 2 | 99.7 | 99.2 | [14] |
| [Msim]HSO₄ | - | 90 | - | >98 | - | [15] |
| DETA_9_1 | - | 100 | 0.5 | >80 (yield) | - | [16] |
Experimental Protocol 4: Rearrangement in an Ionic Liquid Medium
This protocol provides a general method for conducting the Beckmann rearrangement in an ionic liquid.
Materials:
-
Cyclohexanone oxime
-
Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, [BMIm]BF₄)
-
Catalyst (e.g., P₂O₅)
-
Water
-
Dichloromethane
Procedure:
-
Charge a round-bottomed flask with cyclohexanone oxime (10 mmol) and the ionic liquid (5-10 mmol).
-
Add the catalyst (e.g., P₂O₅, 1-2 mmol) with vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 100-120°C) for 2 hours.
-
After cooling, add water to the mixture.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and analyze by GC-MS.
Mechanistic Overview and Catalyst Classification
The Beckmann rearrangement proceeds through the protonation or activation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group, forming a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the final amide or lactam.
Caption: Simplified mechanism of the Beckmann rearrangement.
Caption: Classification of catalysts for Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sylzyhg.com [sylzyhg.com]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 14. ionike.com [ionike.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Applications of 4,4-Dimethylcyclohexanone Oxime in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylcyclohexanone oxime is a versatile synthetic intermediate with significant applications in organic synthesis. Its strategic importance lies primarily in its role as a precursor to substituted lactams via the Beckmann rearrangement, and as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. The gem-dimethyl group at the 4-position provides unique solubility characteristics and can influence the stereochemical outcome of reactions, making it a valuable substrate in the development of novel chemical entities. This document provides detailed application notes, experimental protocols, and quantitative data for the key synthetic uses of this compound.
Core Applications
The primary applications of this compound in organic synthesis can be categorized as follows:
-
Synthesis of 4,4-Dimethyl-ε-caprolactam: The Beckmann rearrangement of this compound yields the corresponding lactam, 4,4-dimethyl-azepan-2-one. This transformation is of significant interest for the synthesis of substituted polyamides and as a scaffold in medicinal chemistry.
-
Precursor for Aza-heterocycles: The oxime functionality serves as a handle for the introduction of nitrogen into cyclic systems, enabling the synthesis of various aza-heterocycles.
Beckmann Rearrangement to 4,4-Dimethyl-ε-caprolactam
The Beckmann rearrangement is a cornerstone transformation of oximes, providing a direct route to amides and lactams.[1] In the case of this compound, this rearrangement leads to the formation of 4,4-dimethyl-azepan-2-one, a valuable substituted caprolactam. The reaction is typically catalyzed by acids or other activating agents.
Reaction Scheme:
Caption: Beckmann Rearrangement of this compound.
Quantitative Data for Catalytic Beckmann Rearrangement
While specific data for the 4,4-dimethyl substituted derivative is not extensively tabulated in publicly available literature, the following table summarizes the performance of various catalytic systems in the Beckmann rearrangement of the parent cyclohexanone oxime. These results provide a strong indication of the types of catalysts and conditions that would be effective for this compound, with the expectation of similar reactivity.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of ε-Caprolactam (%) | Reference |
| Co(ClO₄)₂·6H₂O / La(OTf)₃ | MeCN | 80 | 2 | 100 | 96.6 | [2] |
| Co(BF₄)₂·6H₂O / La(OTf)₃ | MeCN | 80 | 2 | 100 | 95.8 | [2] |
| CoCl₂ / La(OTf)₃ | MeCN | 80 | 2 | 95.8 | 94.2 | [2] |
| Co(OAc)₂ / La(OTf)₃ | MeCN | 80 | 2 | 93.5 | 92.1 | [2] |
| Deep Eutectic Solvent [TEAHC:2ZnCl₂] | Neat | 80 | 1 | 100 | 95.5 | [3] |
Data presented is for the rearrangement of cyclohexanone oxime and serves as a reference for the analogous reaction with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting material, this compound, from its corresponding ketone.
Workflow:
Caption: Workflow for the Synthesis of this compound.
Materials:
-
4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)
-
Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)
-
Ethanol (250 mL)
-
Deionized water (190 mL + 170 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (50 g) and hydroxylamine hydrochloride (35.84 g) in a mixture of ethanol (250 mL) and water (190 mL).
-
Prepare a solution of sodium carbonate (54.16 g) in water (170 mL).
-
Add the sodium carbonate solution dropwise to the reaction mixture over a period of 20 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Allow the mixture to cool to room temperature and then remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (4 x 120 mL).
-
Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: Approximately 45 g (80.4%) of a white solid.
Protocol 2: Beckmann Rearrangement using Cyanuric Chloride (General Procedure)
This protocol provides a general method for the Beckmann rearrangement of a substituted cyclohexanone oxime using cyanuric chloride, which is a mild and efficient reagent for this transformation.
Workflow:
Caption: General Workflow for Cyanuric Chloride-Mediated Beckmann Rearrangement.
Materials:
-
This compound (10.0 mmol)
-
2,4,6-Trichloro[2][3]triazine (Cyanuric chloride, TCT) (1.83 g, 10.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated sodium carbonate solution
-
1 N Hydrochloric acid
-
Brine solution
-
Anhydrous sodium sulfate
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flask maintained at 25 °C, add cyanuric chloride (1.83 g) to a minimal amount of DMF. Stir until a white solid complex forms and the free TCT is consumed (monitored by TLC).
-
Add a solution of this compound (10.0 mmol) in DMF (15 mL) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the product with a suitable organic solvent.
-
Wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4,4-dimethyl-azepan-2-one. Further purification may be achieved by chromatography or recrystallization.
Synthesis of Aza-heterocycles
Oxime derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[4] While specific examples utilizing this compound are not widespread in the literature, the general methodologies can be applied. One such powerful method is the intramolecular amino-Heck reaction of O-acyl oximes bearing an olefinic moiety.
Conceptual Reaction Pathway:
Caption: Conceptual Pathway for Aza-heterocycle Synthesis.
This approach would involve the initial preparation of an O-acylated this compound with an appended unsaturated chain. Subsequent treatment with a palladium(0) catalyst would initiate an intramolecular cyclization to form a polycyclic nitrogen-containing scaffold. The gem-dimethyl group could serve to direct the conformation of the transition state, potentially influencing the stereochemical outcome of the cyclization.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application lies in the Beckmann rearrangement to produce 4,4-dimethyl-ε-caprolactam, a monomer for specialty polyamides and a useful scaffold in drug discovery. The provided protocols offer robust methods for both the synthesis of the oxime and its subsequent rearrangement. Furthermore, its potential as a precursor for more complex aza-heterocycles highlights its utility for the construction of diverse molecular architectures relevant to pharmaceutical and materials science research. The quantitative data for related compounds suggest that high-yielding transformations are achievable with the appropriate choice of catalyst and reaction conditions.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reduction of 4,4-Dimethylcyclohexanone Oxime to 4,4-Dimethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-dimethylcyclohexanone oxime to the corresponding primary amine, 4,4-dimethylcyclohexylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common reduction methods, offering a comparative overview to aid in methodology selection based on available resources, desired yield, and reaction scalability.
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. 4,4-Dimethylcyclohexylamine serves as a valuable building block in medicinal chemistry and materials science. The selection of an appropriate reducing agent and reaction conditions is critical to ensure high yield and purity of the final product. This document details protocols for catalytic hydrogenation using Raney Nickel, and metal hydride reductions using Lithium Aluminum Hydride (LiAlH4) and a modified Sodium Borohydride (NaBH4) procedure.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for different methods of reducing this compound. This allows for a direct comparison of yield and reaction conditions.
| Reducing Agent/System | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield (%) |
| Hydrogen (H₂) | Raney Nickel | Ethanol | 4 hours | Room Temperature | 89%[1] |
| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether | 30 minutes (reflux) | 34.6 °C (reflux) | 30-40% (estimated for similar cyclic oximes) |
| Sodium Borohydride (NaBH₄) | Zirconium Tetrachloride (ZrCl₄) / Alumina (Al₂O₃) | Solvent-free | 2 minutes | Room Temperature | High to Excellent (general for oximes) |
Chemical Reaction Pathway
The overall chemical transformation is the reduction of the oxime functional group to a primary amine.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below.
Protocol 1: Catalytic Hydrogenation with Raney Nickel
This protocol is based on a documented procedure with a high reported yield.[1]
Materials:
-
This compound
-
Ethanol
-
Raney Nickel (catalyst)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
1 M Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) pellets
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 10 g (71 mmol) of this compound in 100 mL of ethanol.
-
Carefully add 1 g of Raney Nickel catalyst to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of diatomaceous earth.
-
To the filtrate, add 100 mL of 1 M hydrochloric acid. A precipitate of the amine hydrochloride salt will form.
-
Collect the precipitate by filtration and dissolve it in water.
-
Wash the aqueous phase with diethyl ether to remove any unreacted oxime.
-
Basify the aqueous phase to a strongly alkaline pH with potassium hydroxide pellets.
-
Extract the product into dichloromethane (2 x 50 mL).
-
Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield 4,4-dimethylcyclohexylamine as a clear oil (Expected yield: ~8 g, 89%).[1]
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of aliphatic and alicyclic oximes and should be performed with extreme caution due to the high reactivity of LiAlH₄.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Lithium Aluminum Hydride (LiAlH₄)
-
Water
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
Procedure:
-
Set up a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a solution of LiAlH₄ (0.22 mol) in 150 mL of anhydrous diethyl ether. Stir until the hydride has dissolved.
-
Prepare a solution of this compound (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the oxime solution dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
CAUTION: Quench the reaction by the slow, dropwise addition of water to decompose the excess LiAlH₄. Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Continue adding water until the evolution of hydrogen ceases.
-
Filter the mixture to remove the aluminum salts.
-
Extract the filtrate with diethyl ether.
-
Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine. Further purification may be required.
Protocol 3: Reduction with Sodium Borohydride and Zirconium Tetrachloride/Alumina
This method provides a rapid and solvent-free alternative for the reduction of oximes.
Materials:
-
This compound
-
Zirconium tetrachloride (ZrCl₄)
-
Alumina (γ-alumina)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Mortar and pestle
-
Filtration apparatus
Procedure:
-
In a mortar, grind a mixture of ZrCl₄ (1 mmol) and alumina (1 mmol).
-
Add this compound (1 mmol) to the mortar and continue grinding for a brief period.
-
Add NaBH₄ (5 mmol) portion-wise to the mixture while continuing to grind for approximately 2 minutes.
-
After the reaction is complete, wash the solid mixture with dichloromethane or ethyl acetate (3 x 8 mL).
-
Filter the solution to remove the solid inorganic byproducts.
-
The combined filtrate contains the product. Evaporation of the solvent will yield the amine.
Experimental Workflow
The following diagram illustrates a general workflow for the reduction of this compound and subsequent purification of the product.
Caption: General experimental workflow for the synthesis and purification of 4,4-dimethylcyclohexylamine.
References
Application Notes: The Utility of 4,4-Dimethylcyclohexanone Oxime in Elucidating Stereospecific Reactions
Introduction
In the study of reaction mechanisms and stereochemistry, model substrates are invaluable tools for isolating specific variables and understanding complex transformations. 4,4-Dimethylcyclohexanone oxime is an excellent model substrate for investigating stereospecific reactions, particularly the Beckmann rearrangement. An oxime is a functional group with the general formula RR'C=N-OH, formed from the condensation of an aldehyde or ketone with hydroxylamine.[1] Ketoximes, where R and R' are organic groups, can exist as two distinct geometric stereoisomers (E/Z or syn/anti) if the two groups are different.[1][2] The rigidity of the C=N double bond prevents free rotation, making these isomers stable and separable.[2]
The strategic placement of the gem-dimethyl group at the C4 position of the cyclohexane ring effectively locks its conformation, preventing ring-flipping. This structural constraint simplifies stereochemical analysis by creating a predictable and stable molecular framework. Consequently, this compound allows researchers to focus solely on the stereochemical course of reactions involving the oxime functional group. Its primary application is in demonstrating the highly stereospecific nature of the Beckmann rearrangement, a fundamental reaction in organic synthesis.[3][4]
Core Application: The Beckmann Rearrangement
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an N-substituted amide or a lactam in the case of a cyclic oxime.[3][5] This reaction is renowned for its stereospecificity: the group positioned anti (trans) to the hydroxyl leaving group on the nitrogen atom is the one that migrates.[3][4]
When applied to the two stereoisomers of this compound, this principle dictates that two different lactam products will be formed.
-
Isomer 1 (E-oxime): The C2-C3 bond is anti to the hydroxyl group. Migration of this bond results in the formation of 6,6-dimethyl-1-aza-2-cycloheptanone.
-
Isomer 2 (Z-oxime): The C1-C6 bond is anti to the hydroxyl group. Migration of this bond leads to the formation of 4,4-dimethyl-1-aza-2-cycloheptanone.
This predictable outcome makes this compound an ideal substrate for demonstrating the stereospecificity of the rearrangement and for studying the efficacy of various catalysts and reaction conditions in promoting this transformation without compromising its stereochemical integrity.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20[6] | 4255-62-3[6] |
| This compound | C₈H₁₅NO | 141.21[7] | 4701-96-6[7][8][9][10] |
Table 2: Common Reagents and Catalysts for the Beckmann Rearrangement
| Catalyst Type | Examples | Notes |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) | Widely used, effective but can require harsh conditions.[3][11] |
| Lewis Acids | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Boron trifluoride (BF₃) | Activate the hydroxyl group for rearrangement.[3][11][12] |
| Sulfonylating Agents | p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) | Convert the -OH into a better leaving group (e.g., -OTs).[11] |
| Other | Silica gel in formic acid, Triphosphazene, Iodine | Milder or alternative conditions to avoid side reactions.[4][12][13] |
Table 3: Theoretical Stereospecific Products of the Beckmann Rearrangement
| Starting Isomer | Migrating Group (Anti to -OH) | Product |
| (E)-4,4-Dimethylcyclohexanone oxime | C2-C3 Alkyl Group | 6,6-Dimethyl-1-aza-2-cycloheptanone |
| (Z)-4,4-Dimethylcyclohexanone oxime | C1-C6 Alkyl Group | 4,4-Dimethyl-1-aza-2-cycloheptanone |
Experimental Protocols
Protocol 1: Synthesis of this compound [14]
This protocol describes the synthesis of a mixture of oxime isomers from the parent ketone.
Materials:
-
4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)
-
Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)
-
Ethanol (250 mL)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (50 g) and hydroxylamine hydrochloride (35.84 g) in a mixture of ethanol (250 mL) and water (190 mL).
-
Prepare a solution of sodium carbonate (54.16 g) in water (170 mL).
-
Add the sodium carbonate solution dropwise to the ketone/hydroxylamine mixture over a period of 20 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to cool and remove the ethanol using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (4 x 120 mL).
-
Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Protocol 2: General Procedure for the Beckmann Rearrangement
This protocol provides a general method for the acid-catalyzed rearrangement. The specific acid, temperature, and time may be optimized.
Materials:
-
This compound (1 mmol)
-
Acetonitrile (5 mL) or other suitable solvent
-
Catalyst (e.g., 5 mol% of a selected Lewis acid or a strong Brønsted acid)[12]
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the this compound (1 mmol) and solvent (5 mL).
-
Add the chosen catalyst (e.g., H₂SO₄, PCl₅, or a modern catalyst system) to the solution with stirring.[3][12]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).[12]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactam product using column chromatography or recrystallization.
-
Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and determine which isomer was formed, thereby confirming the stereospecificity.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Stereospecific outcome of the Beckmann rearrangement.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. sarthaks.com [sarthaks.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 6. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. eontrading.uk [eontrading.uk]
- 9. ivychem.com [ivychem.com]
- 10. This compound | C8H15NO | CID 279448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
Application Note: Experimental Setup and Protocol for Gas-Phase Beckmann Rearrangement
AN-GR01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting the gas-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a critical reaction in the synthesis of Nylon-6. The vapor-phase approach using solid acid catalysts offers a more environmentally benign alternative to traditional liquid-phase processes that use corrosive acids like oleum or sulfuric acid.[1][2] This note covers the experimental setup, catalyst preparation, reaction execution, and product analysis, supported by quantitative data and procedural diagrams to ensure reproducibility and clarity for research and development applications.
Introduction
The Beckmann rearrangement is a fundamental organic reaction that converts an oxime into an N-substituted amide.[3] The archetypal industrial application is the conversion of cyclohexanone oxime to ε-caprolactam, the monomer for Nylon 6.[1] Traditionally, this is performed in the liquid phase using strong acids, which generates significant amounts of ammonium sulfate as a byproduct.[1][4] The gas-phase variant, employing solid acid catalysts such as zeolites, offers numerous advantages, including easier product separation, catalyst recyclability, and reduced corrosive waste.[5][6]
This protocol focuses on a typical laboratory-scale setup using a fixed-bed microreactor, a common configuration for heterogeneous catalysis studies.[7]
Experimental Setup and Materials
Reagents and Consumables
-
Cyclohexanone Oxime (CHO), 99%
-
Methanol (or other suitable solvent like Toluene), Anhydrous, 99.8%[8]
-
Solid Acid Catalyst (e.g., H-ZSM-5, Silicalite-1, H-Ferrierite)[7][8][9]
-
Inert Packing Material (e.g., quartz wool, glass spheres)[8]
-
Standard solution of ε-caprolactam for GC calibration
Equipment
-
Continuous flow fixed-bed micro-reactor (typically quartz or stainless steel)[7]
-
High-temperature tube furnace with programmable controller[9]
-
Mass Flow Controllers (MFCs) for carrier gas
-
High-Performance Liquid Chromatography (HPLC) pump or syringe pump for liquid feed
-
Vaporizer/Sublimator heated zone
-
Condenser/Cold trap system (e.g., ice-water bath) for product collection
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column for analysis[8]
-
Temperature controllers and thermocouples
Reactor Diagram
A logical diagram of the experimental rig is shown below. It illustrates the flow of reactants from the gas and liquid feeds through the heated reactor and to the product collection and analysis stages.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. sensotech.com [sensotech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ul.ie [pure.ul.ie]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4,4-Dimethylcyclohexanone oxime in various matrices. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the separation and quantification of oxime compounds.
Overview of Analytical Techniques
The quantification of this compound is crucial for process monitoring, quality control, and stability testing in drug development. Both GC and HPLC offer excellent selectivity and sensitivity for this purpose.
-
Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Nitrogen-Selective Detector (NSD) or a Flame Ionization Detector (FID), GC provides high sensitivity and specificity. Derivatization is typically not required, simplifying sample preparation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For oximes, reversed-phase HPLC with UV detection is a common approach. This method is particularly useful for analyzing less volatile derivatives or for samples in complex matrices that may not be suitable for direct GC injection.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of ketoximes using chromatographic methods. While specific data for this compound is not extensively published, the values presented here are based on validated methods for structurally similar ketoximes and serve as a reliable benchmark.[1][2][3]
| Parameter | Gas Chromatography (GC-NSD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/m³ (air) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.04 - 0.05 mg/m³ (air)[1][2][3] | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 84 - 93%[1][2][3] | 98 - 102% |
| Precision (% RSD) | < 10% | < 2% |
Experimental Protocols
Gas Chromatography (GC) with Nitrogen-Selective Detection (NSD)
This protocol is adapted from a validated method for the determination of ketoximes in air samples and can be applied to the analysis of this compound in various sample matrices with appropriate sample preparation.[1][2][3]
3.1.1. Sample Preparation
-
Solid Samples:
-
Accurately weigh a known amount of the solid sample.
-
Extract the sample with a suitable solvent (e.g., methanol, ethyl acetate).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Liquid Samples:
-
For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane, ethyl acetate).
-
For samples in organic solvents, a direct injection may be possible after appropriate dilution.
-
-
Air Samples:
3.1.2. GC-NSD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Nitrogen-Selective Detector (NSD).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
3.1.3. Calibration
-
Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol).
-
The concentration range should bracket the expected sample concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general method for the quantification of this compound using reversed-phase HPLC.
3.2.1. Sample Preparation
-
Solid Samples:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.
-
Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Liquid Samples:
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
3.2.2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis Detector.
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 210-230 nm).
3.2.3. Calibration
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and create a calibration curve by plotting peak area versus concentration.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.
Caption: General workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key validation parameters for an analytical method.
References
Green Synthesis of 4,4-Dimethylcyclohexanone Oxime: Application Notes and Protocols
Introduction
4,4-Dimethylcyclohexanone oxime is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In line with the principles of green chemistry, there is a growing need for environmentally benign and efficient methods for the production of this and other oximes. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances. This document provides detailed application notes and protocols for both a conventional and several green synthesis methods for this compound, intended for researchers, scientists, and professionals in drug development.
Conventional Synthesis Method
The classical approach to synthesizing this compound involves the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base. While effective, this method typically utilizes organic solvents and requires significant workup procedures.
Experimental Protocol: Conventional Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-Dimethylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2-1.5 eq) in a mixture of ethanol and water.
-
Base Addition: Slowly add a solution of a base, such as sodium carbonate or pyridine, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Green Synthesis Methods
Several innovative and eco-friendly methods have been developed for the synthesis of oximes. These methods offer advantages such as the absence of hazardous solvents, use of non-toxic catalysts, and simplified workup procedures.
Solvent-Free Synthesis using Bismuth(III) Oxide (Bi₂O₃) Catalysis
This method utilizes the principle of "grindstone chemistry," where the reaction is carried out by grinding the reactants together in the absence of a solvent.[1][2] Bismuth(III) oxide is a non-toxic, inexpensive, and stable catalyst that efficiently promotes the oximation reaction.[1][2]
-
Reactant Mixture: In a mortar, combine 4,4-Dimethylcyclohexanone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bismuth(III) oxide (0.5-1.0 mmol).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-20 minutes. The progress of the reaction can be monitored by TLC. Cyclic ketones may require longer reaction times compared to aldehydes.[1]
-
Product Isolation: Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Filtration: Filter the mixture to remove the Bi₂O₃ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.
Natural Acid Catalyzed Synthesis
The use of natural and biodegradable catalysts is a key aspect of green chemistry. Fruit juices containing organic acids, such as citric acid in lemon juice, can serve as effective and environmentally friendly catalysts for various organic transformations, including imine and oxime formation.
-
Catalyst Preparation: Fresh lemon juice can be extracted and used directly as a catalyst.
-
Reaction Mixture: In a flask, mix 4,4-Dimethylcyclohexanone (1.0 mmol), hydroxylamine hydrochloride (1.2-1.5 mmol), and a catalytic amount of lemon juice.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction can be performed solvent-free or in a green solvent like water or ethanol.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield the this compound.
Electrochemical Synthesis
Electrochemical methods offer a sustainable alternative to conventional synthesis by using electricity as a "reagent" to drive chemical reactions.[3] For oxime synthesis, this can involve the in-situ generation of hydroxylamine from nitrate or nitrite, which then reacts with the ketone.[3]
-
Electrochemical Cell: Set up an undivided electrochemical cell with a suitable cathode (e.g., Zn-Cu alloy) and anode.[3]
-
Electrolyte: The electrolyte would consist of an aqueous solution containing a nitrate or nitrite salt (as the nitrogen source), a supporting electrolyte, and 4,4-Dimethylcyclohexanone.
-
Electrolysis: Apply a constant current to the cell. The electrochemical reduction of nitrate/nitrite at the cathode generates hydroxylamine intermediates.
-
Oximation: The in-situ generated hydroxylamine reacts with 4,4-Dimethylcyclohexanone in the electrolyte to form the oxime.
-
Product Isolation: After the electrolysis, the product can be extracted from the electrolyte using an organic solvent.
-
Purification: The extracted product can be purified by standard techniques such as chromatography or recrystallization.
Data Presentation
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages |
| Conventional | Sodium Carbonate/Pyridine | Ethanol/Water | Reflux | Several hours | ~80-90 | Well-established |
| Bi₂O₃ Grinding | Bi₂O₃ | Solvent-free | Room Temp. | 5-20 min | >90 | Fast, solvent-free, reusable catalyst[1][2] |
| Natural Acid | Lemon Juice (Citric Acid) | Solvent-free/Water | Room Temp. | Variable | Good to excellent | Biodegradable catalyst, mild conditions |
| Electrochemical | Zn-Cu alloy cathode | Water | Room Temp. | ~2.5 hours | High (up to 97% for cyclohexanone) | Uses electricity as a clean reagent, avoids hazardous chemicals[3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound and the reaction pathway.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of this compound.
References
Application of Cyanuric Chloride in Mild Beckmann Rearrangement Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a fundamental reaction in organic synthesis, enabling the conversion of oximes to amides. Traditionally, this transformation requires harsh conditions, such as the use of strong acids like sulfuric acid, which can lead to side reactions and are incompatible with sensitive substrates.[1][2] The use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild and efficient method to promote the Beckmann rearrangement, offering a valuable alternative for the synthesis of amides, including lactams, which are precursors for materials like Nylon-12.[3][4][5] This organocatalytic approach often proceeds under neutral or weakly acidic conditions, at lower temperatures, and with greater functional group tolerance.[2][6]
Cyanuric chloride is an inexpensive, commercially available, and easy-to-handle solid reagent.[7] Its effectiveness in the Beckmann rearrangement stems from its ability to activate the oxime hydroxyl group, facilitating the rearrangement cascade.[8][9] This activation is achieved through a nucleophilic aromatic substitution, where the oxime oxygen attacks the electron-deficient triazine ring.[8] The versatility of cyanuric chloride has been further enhanced by its use in combination with co-catalysts, such as zinc chloride (ZnCl₂) or manganese chloride tetrahydrate (MnCl₂·4H₂O), which can improve reaction rates and yields.[3][4][10][11]
These application notes provide a comprehensive overview of the use of cyanuric chloride in mild Beckmann rearrangements, including detailed experimental protocols and a summary of reaction conditions and yields for various substrates.
Data Presentation
The following tables summarize the quantitative data for the Beckmann rearrangement of various ketoximes using cyanuric chloride under different conditions.
Table 1: Beckmann Rearrangement of Aromatic and Aliphatic Ketoximes using Cyanuric Chloride
| Entry | Ketoxime Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 2 | 95 | [12] |
| 2 | Benzophenone oxime | Cyanuric chloride (2 mol%) / MnCl₂·4H₂O (2 mol%) | Acetonitrile | 2 | 96 | [10][11] |
| 3 | 4-Methoxyacetophenone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 1 | 98 | [12] |
| 4 | 4-Chloroacetophenone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 3 | 92 | [12] |
| 5 | Propiophenone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 2 | 94 | [12] |
| 6 | Dibenzyl ketone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 5 | 85 | [12] |
Table 2: Beckmann Rearrangement of Cyclic Ketoximes using Cyanuric Chloride
| Entry | Ketoxime Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclododecanone oxime | Cyanuric chloride (0.5 mol%) / ZnCl₂ (1 mol%) | Toluene | 2 | >99 | [3][4][5] |
| 2 | Cyclooctanone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 24 | 75 | [12] |
| 3 | Cycloheptanone oxime | Cyanuric chloride (5 mol%) | Acetonitrile | 24 | 68 | [12] |
| 4 | Cyclohexanone oxime | Cyanuric chloride (0.5 mol%) / Trifluoroacetic acid | Toluene | 4 | ~100 | [10] |
Experimental Protocols
General Procedure for the Preparation of Ketoximes
A solution of the corresponding ketone (30 mmol) and hydroxylamine hydrochloride (69 mmol, 2.3 equiv) in methanol (40 mL) is prepared. To this, a solution of sodium acetate trihydrate (2.5 equiv) in water (20 mL) is added at room temperature. The resulting mixture is heated to reflux for 1 hour. After completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and diluted with diethyl ether. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude oxime, which can be further purified by distillation or sublimation if necessary.[12]
Protocol 1: Cyanuric Chloride-Promoted Beckmann Rearrangement of Acetophenone Oxime
Materials:
-
Acetophenone oxime
-
Cyanuric chloride
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone oxime (2 mmol) and cyanuric chloride (0.1 mmol, 5 mol%).
-
Add anhydrous acetonitrile (4 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding acetanilide.[12]
Protocol 2: Catalytic Beckmann Rearrangement of Cyclododecanone Oxime with Cyanuric Chloride and Zinc Chloride
Materials:
-
Cyclododecanone oxime
-
Cyanuric chloride
-
Zinc chloride (anhydrous)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve cyclododecanone oxime (100 mmol) in anhydrous toluene.
-
Add cyanuric chloride (0.5 mmol, 0.5 mol%) and anhydrous zinc chloride (1 mmol, 1 mol%) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain azacyclotridecan-2-one (the corresponding lactam) in quantitative yield.[3][4][5]
Mandatory Visualization
Caption: Proposed mechanism for the cyanuric chloride-mediated Beckmann rearrangement.
Caption: General experimental workflow for the Beckmann rearrangement using cyanuric chloride.
References
- 1. A Key Precis on Beckmann Rearrangement. [unacademy.com]
- 2. datapdf.com [datapdf.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cyanuric chloride as a mild and active Beckmann rearrangement catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: Electrochemical Synthesis of Substituted Cyclohexanone Oximes
Introduction
Cyclohexanone oxime is a critical industrial intermediate, primarily serving as the precursor to caprolactam, the monomer for Nylon-6.[1][2] Traditional synthesis routes involve the reaction of cyclohexanone with hydroxylamine.[3] However, the production of hydroxylamine itself often requires harsh conditions, such as high temperatures and pressures, and involves hazardous reagents, posing significant environmental and safety challenges.[1][2] Electrochemical synthesis presents a sustainable and efficient alternative, enabling the production of cyclohexanone oximes under ambient conditions by utilizing nitrogen sources like nitrate or nitrite, which are often considered water pollutants.[4][5] This approach circumvents the need for pre-synthesized, hazardous hydroxylamine by generating it in situ.[6]
These application notes provide detailed protocols for the electrochemical synthesis of cyclohexanone oxime, summarizing key performance data and illustrating the underlying processes. The methodologies are designed for researchers in synthetic chemistry, catalysis, and sustainable chemical production.
Protocol 1: One-Pot Electrosynthesis via Nitrate Reduction on a Zn-Cu Alloy Catalyst
This protocol details a method for synthesizing cyclohexanone oxime from cyclohexanone and aqueous nitrate at ambient temperature and pressure. The process relies on a Zn-Cu alloy catalyst that facilitates the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then chemically reacts with cyclohexanone to form the oxime.[1][4]
Experimental Protocol
-
Catalyst Preparation: Prepare a Zn₉₃Cu₇ alloy electrode. This can be achieved through methods such as electrodeposition or arc melting followed by processing into a 1 cm² plate or foil.
-
Electrochemical Cell Setup:
-
Assemble a gas-tight, two-compartment H-type electrochemical cell separated by a proton exchange membrane (e.g., Nafion).
-
Use the prepared Zn₉₃Cu₇ alloy as the working electrode (cathode).
-
Use a platinum (Pt) foil or mesh as the counter electrode (anode).
-
Use a Silver/Silver Chloride (Ag/AgCl) electrode as the reference electrode.[1]
-
-
Electrolyte Preparation:
-
Prepare 16 mL of a 0.5 M aqueous potassium phosphate (KPi) buffer solution with a neutral pH of 7.0.
-
Dissolve potassium nitrate (KNO₃) to a concentration of 100 mM to serve as the nitrogen source.
-
Add cyclohexanone to a concentration of 25 mM.[1]
-
-
Electrolysis:
-
Immerse the electrodes in the electrolyte within their respective compartments.
-
Conduct the electrolysis at a constant current density (chronopotentiometry) of 100 mA/cm².[1][4]
-
Maintain the reaction at room temperature and atmospheric pressure.
-
Continue the electrolysis for 2.5 hours to achieve high conversion of the cyclohexanone starting material.[4]
-
-
Product Analysis:
-
Periodically, or at the end of the reaction, withdraw aliquots of the catholyte.
-
Analyze the concentration of cyclohexanone oxime, remaining cyclohexanone, and other nitrogen species (e.g., NH₃, NO₂⁻) using techniques such as ¹H NMR spectroscopy and ion chromatography.
-
Data Presentation
Table 1: Performance of Zn₉₃Cu₇ Catalyst at Various Current Densities
| Current Density (mA/cm²) | Cyclohexanone Oxime FE (%) | Cyclohexanone Oxime Yield (%) | Cyclohexanone Conversion (%) |
|---|---|---|---|
| 5 | 6 ± 2 | - | - |
| 25 | - | - | - |
| 50 | - | - | - |
| 100 | 27 ± 2 | 97 ± 2 | ~98 |
| 150 | 21 ± 2 | - | - |
FE: Faradaic Efficiency. Data sourced from reference[1].
Visualizations
References
- 1. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions in the Beckmann rearrangement of ketoximes
Beckmann Rearrangement Technical Support Center
Welcome to the technical support center for the Beckmann rearrangement. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the rearrangement of ketoximes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield of the desired amide and formation of a nitrile byproduct.
Q: My reaction is producing a significant amount of a nitrile instead of the expected amide. What is causing this and how can I prevent it?
A: This side reaction is known as Beckmann fragmentation. It competes with the desired rearrangement and is favored when the migrating group can form a stable carbocation. [1][2]
-
Cause: The fragmentation pathway becomes significant if the group alpha to the oxime is a quaternary carbon or can otherwise stabilize a positive charge (e.g., through hyperconjugation or the presence of heteroatoms like oxygen or nitrogen).[1][3] Instead of migrating, the C-C bond cleaves, yielding a stable carbocation and a nitrile.[4] This process is also referred to as an "abnormal" Beckmann rearrangement.[2]
-
Troubleshooting:
-
Lower Reaction Temperature: High temperatures can favor fragmentation. Running the reaction at the lowest effective temperature may increase the yield of the amide.[5][6]
-
Choose a Milder Catalyst: Strongly acidic conditions can promote carbocation formation. Consider replacing strong Brønsted acids like H₂SO₄ with milder activating agents. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or cyanuric chloride can facilitate the rearrangement under less harsh conditions, minimizing fragmentation.[1][5][7]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are common when using sulfonate esters of oximes to minimize side reactions.[7]
-
Issue 2: My starting material is being consumed, but the primary product is the original ketone.
Q: I'm recovering the ketone I started with instead of isolating my amide product. Why is this happening?
A: This issue is likely due to the hydrolysis of the oxime starting material or the nitrilium ion intermediate.
-
Cause: In the presence of water and acid, the oxime can hydrolyze back to the corresponding ketone and hydroxylamine. Similarly, the key nitrilium ion intermediate formed during the rearrangement is susceptible to attack by water, which can also lead back to the ketone.[8] This is a common side reaction that reduces the overall yield.[8]
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Add a Dehydrating Agent: The addition of dehydrating agents like phosphorus pentoxide (P₂O₅) or the use of a setup for azeotropic removal of water can suppress hydrolysis.[8][9]
-
Supplement with Hydroxylamine: In some cases, adding a slight excess of hydroxylamine hydrochloride can help shift the equilibrium back towards the oxime if the ketone is formed, thereby improving the lactam yield.[8]
-
Issue 3: An unexpected α-amino ketone is being formed.
Q: My spectral data suggests the presence of an α-amino ketone, not an amide. What reaction is occurring?
A: The formation of an α-amino ketone points to the Neber rearrangement, a known side reaction of the Beckmann rearrangement, particularly under basic conditions. [10]
-
Cause: The Neber rearrangement occurs when an oxime, typically activated as an O-sulfonate (e.g., tosylate), is treated with a base.[10][11] The base deprotonates the α-carbon, which then displaces the leaving group to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone.[10]
-
Troubleshooting:
-
Ensure Acidic Conditions: The Neber rearrangement is base-catalyzed. Verify that your reaction conditions are acidic, as the Beckmann rearrangement requires an acid catalyst.[12]
-
Reagent Choice: If you are pre-forming an oxime tosylate or mesylate, ensure that the subsequent rearrangement step is performed in the presence of an acid catalyst rather than a base to avoid initiating the Neber pathway.
-
Issue 4: A mixture of two regioisomeric amides is being produced.
Q: My product is a mixture of two different amides. How can I get a single, specific product?
A: The formation of regioisomeric amides is typically due to the isomerization of the (E/Z) oxime starting material before or during the rearrangement.
-
Cause: The Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti (trans) to the hydroxyl leaving group on the nitrogen.[1][13] If the oxime isomerizes under the reaction conditions (e.g., heat or acid), a mixture of (E) and (Z) oximes will be present, leading to a mixture of amide products.[7][13]
-
Troubleshooting:
-
Isolate a Single Oxime Isomer: If possible, purify the (E) or (Z) isomer of the oxime before subjecting it to the rearrangement.
-
Use Milder Conditions: High temperatures and strong acids can promote oxime isomerization.[13] Using milder activating agents that allow for lower reaction temperatures, such as p-toluenesulfonyl chloride or phosphorus pentachloride, can help prevent this isomerization and maintain the stereochemical integrity of the starting material.[7]
-
Reaction Mechanisms and Troubleshooting Workflows
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways in the Beckmann rearrangement and major side reactions.
Caption: A troubleshooting workflow for common Beckmann rearrangement issues.
Quantitative Data on Side Reactions
The choice of catalyst and reaction conditions can significantly impact the product distribution. The following table summarizes results from a study on the rearrangement of 4-phenylcyclohexanone oxime, highlighting the effect of additives on suppressing the hydrolysis side reaction.[8]
| Entry | Catalyst System | Additive | Solvent | Temp. | Yield of Lactam | Yield of Ketone (Hydrolysis) |
| 1 | Bu₄NReO₄, CF₃SO₃H | None | Nitromethane | Reflux | 79% | 16% |
| 2 | Bu₄NReO₄, CF₃SO₃H | H₂NOH·HCl (0.5 eq) | Nitromethane | Reflux | 91% | Not Detected |
| 3 | Bu₄NReO₄, CF₃SO₃H | H₂NOH·HCl, Azeotropic Removal of H₂O | Nitromethane | Reflux | 95% | Not Detected |
Data adapted from a study on catalytic Beckmann rearrangements, illustrating methods to mitigate hydrolysis.[8]
Experimental Protocols
Protocol 1: General Procedure for Beckmann Rearrangement using Sulfuric Acid
This protocol is a classic example of the Beckmann rearrangement, suitable for robust substrates.
-
Oxime Preparation: The starting ketone (1.0 eq) is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq) is added. The mixture is stirred at room temperature or heated to reflux until the ketone is consumed (monitored by TLC). The resulting oxime is isolated by extraction and purified by recrystallization.
-
Rearrangement: The purified ketoxime (1.0 eq) is added portion-wise to concentrated sulfuric acid (5-10 eq) at 0 °C.
-
Reaction: The mixture is stirred and allowed to warm to room temperature, then heated to 100-130 °C for a specified time (typically 1-3 hours).[7] The reaction progress is monitored by TLC or GC.
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia or NaOH solution) while keeping the temperature low.
-
Isolation: The precipitated solid amide is collected by filtration, washed with cold water, and dried. If the product is not a solid, it is extracted with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). The product is then purified by recrystallization or column chromatography.
Caution: This reaction uses a large amount of strong acid and can be highly exothermic. Appropriate personal protective equipment should be worn, and the addition and neutralization steps should be performed slowly and with cooling.
Protocol 2: Milder Beckmann Rearrangement using Cyanuric Chloride
This method avoids the use of strong Brønsted acids and is suitable for more sensitive substrates.[1]
-
Reagent Preparation: A solution of the ketoxime (1.0 eq) in a suitable solvent like acetonitrile or a mixture of DMF/acetonitrile is prepared.
-
Catalyst Addition: To the solution, add cyanuric chloride (1.0-1.2 eq) and a co-catalyst such as zinc chloride (ZnCl₂) (0.1-0.2 eq).[1]
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. A Key Precis on Beckmann Rearrangement. [unacademy.com]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. byjus.com [byjus.com]
- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of the Beckmann Rearrangement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the Beckmann rearrangement.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Beckmann rearrangement, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Beckmann rearrangement showing low to no conversion of the starting oxime?
Answer: Low or no conversion in a Beckmann rearrangement can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
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Insufficient Catalyst Activity: The rearrangement is typically catalyzed by acids.[1][2] If using a Brønsted or Lewis acid, its strength or concentration might be inadequate to activate the oxime's hydroxyl group into a good leaving group.[3][4]
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Solution: Consider using stronger acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[5][6] For substrates sensitive to harsh acidic conditions, milder catalysts such as cyanuric chloride with a zinc chloride co-catalyst or various metal triflates can be effective.[1][7] Ensure the catalyst is not degraded and is used in the appropriate stoichiometric or catalytic amount.
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Inappropriate Reaction Temperature: The Beckmann rearrangement often requires elevated temperatures to overcome the activation energy barrier.[5][8]
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Solution: Gradually increase the reaction temperature. For many standard procedures, temperatures above 130°C are common.[5] However, for sensitive molecules, screen a range of temperatures to find the optimal balance between reaction rate and substrate/product stability.
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-
Poor Solvent Choice: The solvent plays a crucial role and can actively participate in the reaction mechanism.[9][10] A solvent that cannot stabilize the intermediates or that competes with the substrate for the catalyst can hinder the reaction.
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Solution: The choice of solvent can be critical. Polar aprotic solvents are often good choices.[11] For vapor-phase rearrangements over solid acid catalysts, solvents like ethanol or acetonitrile have been shown to be effective.[12] In some cases, solvent-free conditions have also been successful.[13]
-
-
Steric Hindrance: Highly sterically hindered oximes may react sluggishly.
-
Solution: For sterically demanding substrates, more forcing conditions (higher temperatures, stronger acids) may be necessary. Alternatively, employing catalysts with smaller steric profiles might be beneficial.
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Question 2: My reaction is producing a significant amount of byproduct(s) instead of the desired amide. What are the likely side reactions and how can I suppress them?
Answer: The primary competing reaction in a Beckmann rearrangement is typically Beckmann fragmentation. The formation of other byproducts can also occur depending on the substrate and reaction conditions.
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Beckmann Fragmentation: This side reaction is prevalent when the group alpha to the oxime can stabilize a carbocation.[1][2] Fragmentation leads to the formation of a nitrile and a carbocation-derived product.[1]
-
Solution: To minimize fragmentation, avoid substrates with quaternary carbon centers or other stabilizing groups (like oxygen or nitrogen atoms) alpha to the oxime if possible.[1] Careful selection of the promoting reagent and solvent can also favor the rearrangement over fragmentation.[1] Milder reaction conditions and the use of specific catalysts can sometimes suppress this pathway.
-
-
Hydrolysis of the Oxime: Under acidic conditions, the oxime can hydrolyze back to the corresponding ketone or aldehyde.
-
Solution: Ensure anhydrous reaction conditions, as the presence of water can promote hydrolysis. Using dehydrating agents within the reaction mixture can be beneficial.
-
-
Formation of Nitriles from Aldoximes: While the rearrangement of ketoximes yields amides, aldoximes can rearrange to form primary amides but often undergo fragmentation to nitriles.[4][14]
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Solution: If the primary amide is the desired product from an aldoxime, specific methodologies have been developed to favor this outcome, though fragmentation often competes.[1] Careful selection of reagents and conditions is crucial.
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Question 3: I am observing the formation of two different amide regioisomers. How can I control the regioselectivity of the rearrangement?
Answer: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[5][15] The formation of two regioisomers indicates a lack of stereochemical control in the starting oxime.
-
Oxime Isomerization: Oximes can undergo E/Z isomerization, especially under acidic conditions.[3] If both isomers are present and interconvert under the reaction conditions, a mixture of amide products will be formed.
-
Solution:
-
Isolate a Single Oxime Isomer: If possible, separate the E and Z isomers of the starting oxime before subjecting them to the rearrangement.
-
Control Isomerization: The rate of isomerization can sometimes be controlled by the choice of acid catalyst and reaction temperature. Milder conditions may reduce the extent of isomerization.
-
Migratory Aptitude: While the anti-group migrates, the relative migratory aptitude of the groups (tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl) can influence the product ratio if isomerization is rapid.[3][5] Designing the substrate with a group of high migratory aptitude positioned anti to the hydroxyl group can favor the desired product.
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-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Beckmann rearrangement?
A1: The Beckmann rearrangement begins with the activation of the oxime's hydroxyl group, typically by protonation with a strong acid, to turn it into a better leaving group.[2][3] This is followed by a concerted[5][9]-shift where the group anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen, displacing the leaving group (e.g., water).[5][15] This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a nucleophile, usually water, which after deprotonation and tautomerization yields the final amide product.[4][14]
Q2: What are the most common catalysts used for the Beckmann rearrangement?
A2: A wide range of catalysts can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are classic and powerful catalysts.[5]
-
Lewis Acids: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and boron trifluoride (BF₃) are also commonly used.[1][5]
-
Organocatalysts: More recently, milder organocatalytic systems, such as cyanuric chloride with a co-catalyst, have been developed.[1][16]
-
Solid Acids: For industrial and greener processes, solid acid catalysts like zeolites are often used, particularly in vapor-phase rearrangements.[16]
Q3: How does the solvent affect the Beckmann rearrangement?
A3: The solvent can have a profound effect on the reaction, sometimes acting as an active participant rather than just a medium.[9][10]
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Polarity: Polar solvents can help stabilize the charged intermediates involved in the reaction.[12]
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Active Participation: Some studies suggest that the solvent can actively assist in the rate-determining step by facilitating proton transfer.[9][10]
-
Competitive Adsorption: In reactions using solid acid catalysts, the solvent can compete with the substrate for active sites on the catalyst surface, influencing the reaction rate.[11]
-
Yield and Selectivity: The choice of solvent can significantly impact the yield and selectivity. For instance, in the vapor-phase rearrangement of cyclohexanone oxime, polar solvents like methanol and ethanol have been shown to improve the selectivity towards ε-caprolactam.[12][17]
Q4: What is the industrial significance of the Beckmann rearrangement?
A4: The Beckmann rearrangement is of immense industrial importance, most notably in the production of nylon-6.[1][5] The key step in this process is the rearrangement of cyclohexanone oxime to ε-caprolactam, which is the monomer used for the polymerization of nylon-6.[5] This single application accounts for the production of millions of tons of caprolactam annually. The reaction is also used in the synthesis of other valuable chemicals and pharmaceuticals, such as paracetamol.[8][14]
Data Presentation
Table 1: Effect of Catalyst on the Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity to ε-caprolactam (%) | Reference |
| H-Beta Zeolite | Toluene | 100 | 95 | 85 | [11] |
| Silicalite-1 | Ethanol (vapor) | 350 | >99 | 98 | [12] |
| B₂O₃/TiO₂-ZrO₂ | Acetonitrile (vapor) | 350 | 100 | 98.6 | [12] |
| Cyanuric Chloride/ZnCl₂ | Acetonitrile | Reflux | - | 30 (for ε-caprolactam) | [18] |
| Ga(OTf)₃ | 1,2-Dichloroethane | 40 | 92 | - | [7][8] |
| HgCl₂ | Acetonitrile | 80 | - | High Yields (unspecified) | [7][8] |
Table 2: Influence of Solvent on the Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime over Silicalite-1
| Solvent | Polarity | Conversion (%) | Selectivity to ε-caprolactam (%) | Reference |
| Methanol | High | High | High | [12] |
| Ethanol | Medium | High | High | [12] |
| 1-Hexanol | Low | Lower | Lower | [12] |
| Acetonitrile | High | 100 | 98.6 (with B₂O₃/TiO₂-ZrO₂) | [12] |
| Benzene | Non-polar | - | Lower | [17] |
Experimental Protocols
Protocol 1: General Procedure for the Beckmann Rearrangement of a Ketoxime using a Strong Acid (e.g., Sulfuric Acid)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketoxime (1 equivalent) in a suitable inert solvent (e.g., anhydrous toluene or dioxane).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-5 equivalents) to the stirred solution at room temperature. The addition is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice and water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.
Protocol 2: Beckmann Rearrangement under Milder Conditions using Cyanuric Chloride and DMF
This procedure is adapted from a method for the conversion of ketoximes to amides under mild conditions.[19]
-
Reagent Preparation: In a flask, dissolve 2,4,6-trichloro[6][9][10]triazine (cyanuric chloride, TCT) (1 equivalent) in a minimal amount of N,N-dimethylformamide (DMF) at room temperature.
-
Oxime Addition: To this solution, add a solution of the ketoxime (1 equivalent) in DMF.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[19] Monitor the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent. The triazine byproducts are removed during the aqueous work-up.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting amide as needed.
Visualizations
Caption: Experimental workflow for the Beckmann rearrangement.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Common side reactions in the Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement: Mechanism, Steps & Uses Explained [vedantu.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. beckmann-rearrangement-catalysis-a-review-of-recent-advances - Ask this paper | Bohrium [bohrium.com]
- 14. byjus.com [byjus.com]
- 15. Beckmann Rearrangement [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. audreyli.com [audreyli.com]
Technical Support Center: Purification of 4,4-Dimethylcyclohexanone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4-Dimethylcyclohexanone oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low or No Crystal Formation During Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The compound may be too soluble or insoluble in the chosen solvent. |
| - Action: Perform a systematic solvent screen with small amounts of crude material. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). A good recrystallization solvent will dissolve the compound when hot but not at room temperature. | |
| Insufficient Concentration | The solution may be too dilute for crystals to form upon cooling. |
| - Action: Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. | |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. |
| - Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. | |
| Presence of Impurities | Certain impurities can inhibit crystallization. |
| - Action: Attempt to remove impurities by washing the crude product with a suitable solvent in which the oxime is sparingly soluble but the impurities are soluble. Alternatively, consider purification by column chromatography before recrystallization. |
Issue 2: Oily Product Obtained After Purification
| Possible Cause | Troubleshooting Step |
| Melting Point Depression | Impurities can lower the melting point of the compound, causing it to appear as an oil. The melting point of the starting material, 4,4-Dimethylcyclohexanone, is 41-45 °C.[1] |
| - Action: The purity of the product needs to be increased. Consider an additional purification step such as column chromatography followed by recrystallization. | |
| Incomplete Drying | Residual solvent can cause the product to appear oily. |
| - Action: Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Product is an Isomeric Mixture | The presence of E/Z isomers of the oxime can sometimes complicate crystallization. |
| - Action: While challenging to separate by simple recrystallization, column chromatography may be effective in separating isomers. |
Issue 3: Product is Colored
| Possible Cause | Troubleshooting Step |
| Presence of Colored Impurities | Impurities from the synthesis, such as unreacted starting materials or byproducts, may be colored. |
| - Action: Recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities. The charcoal should be filtered from the hot solution before cooling. | |
| Degradation of the Product | Oximes can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition and colored byproducts. |
| - Action: Avoid prolonged heating during recrystallization. If purification involves chromatography, ensure the silica gel is neutral or consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for this compound?
Q2: How can I remove unreacted 4,4-Dimethylcyclohexanone from my oxime product?
A2: Unreacted ketone can often be removed by recrystallization, as its solubility profile will differ from that of the oxime. Alternatively, column chromatography is a very effective method for separating the more polar oxime from the less polar ketone. A solvent system such as a mixture of hexanes and ethyl acetate would be a good starting point for developing a separation method on silica gel.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Besides unreacted 4,4-Dimethylcyclohexanone, other potential impurities could arise from side reactions or decomposition. In the analogous Beckmann rearrangement of cyclohexanone oxime, impurities such as cyclohexanone, 2-cyclohexen-1-one, and various condensation products have been identified.[2] While the purification of the oxime itself is the focus here, it is important to be aware of potential downstream impurities if the oxime is used in subsequent reactions.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable technique for purifying this compound. Silica gel is a common stationary phase. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point for elution. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
Q5: What is the expected melting point of pure this compound?
A5: Specific experimental data for the melting point of this compound is not consistently reported in publicly available literature. However, it is expected to be a white solid.[3] For comparison, the melting point of the starting material, 4,4-Dimethylcyclohexanone, is 41-45 °C.[1] A sharp melting point range for the purified oxime would be a good indicator of its purity.
Data Presentation
Table 1: Physical Properties of 4,4-Dimethylcyclohexanone and its Oxime
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4,4-Dimethylcyclohexanone | C8H14O[1] | 126.20[4] | 41-45[1][5] | Soluble in DMSO.[6] |
| This compound | C8H15NO[6][7][8] | 141.21[6][8] | Not consistently reported | Specific quantitative data not readily available. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to dissolve the compound at its boiling point.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
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Stationary Phase and Eluent Selection: Prepare a TLC plate to determine a suitable eluent system. A good eluent will give the desired compound a retention factor (Rf) of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
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Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified oxime.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making diagram for troubleshooting the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ivychem.com [ivychem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C8H15NO | CID 279448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Beckmann Rearrangement & Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Beckmann rearrangement of substituted oximes, with a special focus on preventing the competing Beckmann fragmentation.
Troubleshooting Guide: Preventing Beckmann Fragmentation
This guide addresses common issues observed during the Beckmann rearrangement and provides systematic solutions to favor the formation of the desired amide product over fragmentation byproducts.
Question: My reaction is yielding a significant amount of nitrile and/or products derived from a carbocation intermediate instead of the expected amide. How can I suppress this Beckmann fragmentation?
Answer:
Beckmann fragmentation is a common side reaction, particularly when the migrating group can form a stable carbocation. To minimize fragmentation and promote the desired rearrangement, a systematic approach to optimizing your reaction conditions is recommended. Here are key parameters to investigate:
1. Re-evaluate Your Catalyst and Reaction Conditions:
Strongly acidic and high-temperature conditions can favor fragmentation.[1][2] Consider modifying your catalytic system and reaction setup.
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Move to Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric acid, employ milder Lewis acids or activating agents. Reagents like cyanuric chloride, p-toluenesulfonyl chloride (TsCl), or phosphorus pentachloride (PCl5) can activate the oxime hydroxyl group under less harsh conditions, often at lower temperatures.[1][3]
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Lower the Reaction Temperature: If your protocol uses elevated temperatures, try running the reaction at a lower temperature or even at room temperature. Milder activating agents often allow for reduced reaction temperatures.
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Consider Non-Acidic Conditions: Pre-forming oxime sulfonates (e.g., tosylates) allows the rearrangement to be conducted under neutral or even basic conditions by heating in an inert solvent, which can significantly reduce fragmentation.[3]
2. Optimize Your Solvent Choice:
The polarity of the solvent can influence the reaction pathway.
-
Aprotic Solvents: For rearrangements involving sulfonate esters, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are commonly used and can help minimize side reactions.[3]
-
Solvent Effects on Protonation: The choice of solvent can affect the protonation of the oxime. Polar aprotic or non-polar solvents can sometimes lead to better results with solid acid catalysts.[4]
3. Analyze the Oxime Substituents:
The structure of your oxime is a critical determinant of the reaction outcome.
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Carbocation Stability: The primary driver for Beckmann fragmentation is the formation of a stable carbocation.[1] If the group alpha to the oxime is a quaternary carbon or can otherwise stabilize a positive charge (e.g., through hyperconjugation or resonance), fragmentation is more likely.[1][5]
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Migratory Aptitude: The inherent migratory aptitude of the group anti to the hydroxyl group also plays a role. The general order is: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[3][6] If a group with high migratory aptitude is present but fragmentation is still an issue, focusing on milder reaction conditions is crucial.
Troubleshooting Workflow:
Here is a decision-making workflow to guide your optimization efforts:
Caption: Troubleshooting workflow for minimizing Beckmann fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Beckmann rearrangement and Beckmann fragmentation pathways?
A1: Both pathways are initiated by the conversion of the oxime's hydroxyl group into a good leaving group. The divergence occurs in the subsequent step. In the Beckmann rearrangement , the group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted fashion, leading to the formation of a nitrilium ion, which is then hydrolyzed to an amide. In Beckmann fragmentation , if the migrating group can form a stable carbocation, the C-C bond cleaves to generate a nitrile and a separate carbocation intermediate.[1]
Reaction Pathways:
Caption: Competing pathways of Beckmann rearrangement and fragmentation.
Q2: How do electron-donating and electron-withdrawing groups on an aryl migrating group affect the reaction?
A2: Generally, electron-donating groups on an aryl ring enhance its migratory aptitude, which can favor the rearrangement process. Conversely, strong electron-withdrawing groups can retard the reaction rate.
Q3: Can I completely avoid fragmentation for an oxime with an α-tertiary alkyl group?
A3: While completely eliminating fragmentation can be challenging for substrates that form very stable carbocations, it can often be significantly suppressed. The key is to use reaction conditions that lower the activation energy for the rearrangement pathway relative to the fragmentation pathway. Employing milder, non-acidic methods, such as the pre-formation of an oxime tosylate followed by gentle heating, is often the most effective strategy.[3]
Q4: Are there any "green" or more environmentally friendly methods to promote the Beckmann rearrangement while avoiding fragmentation?
A4: Yes, research has focused on developing more sustainable methods. The use of solid acid catalysts, such as zeolites, can facilitate the reaction and allow for easier catalyst separation and recycling.[7][8] Additionally, mechanochemical methods, which involve solvent-free grinding of reactants, have been shown to efficiently promote the Beckmann rearrangement under milder conditions.[9]
Data on Reaction Conditions and Product Selectivity
The following tables provide a summary of how different reaction parameters can influence the outcome of the Beckmann rearrangement, with a focus on selectivity for the amide product over fragmentation byproducts.
Table 1: Influence of Catalyst/Activating Reagent on Product Selectivity
| Substrate (Oxime of) | Catalyst/Reagent | Solvent | Temperature (°C) | Rearrangement Product Yield (%) | Fragmentation Products | Reference |
| Cyclohexanone | H₂SO₄ | - | >100 | High | Minimal | [1] |
| Cyclohexanone | Cyanuric Chloride/ZnCl₂ | Acetonitrile | Reflux | High | Minimal | [1] |
| Acetophenone | 2,4,6-trichloro[1][7][10]triazine (TCT)/DMF | DMF | Room Temp | ~95 | Not reported | [2] |
| α-tertiary alkyl ketoxime | Strong Acid (e.g., H₂SO₄) | - | High | Low | Major products | [1][5] |
| α-tertiary alkyl ketoxime | p-Toluenesulfonyl chloride | Pyridine | 0 to RT | Moderate to High | Significantly reduced | [3] |
Table 2: Influence of Solvent on Beckmann Rearrangement
| Catalyst | Solvent Polarity | General Observation | Reference |
| Solid Acid (e.g., H-Beta) | Polar vs. Non-polar | A balance is needed; polar solvents can compete for active sites, while very non-polar solvents may be less effective. | [4] |
| Sulfonate Esters | Aprotic (DCM, Toluene) | Generally favored to minimize hydrolysis and other side reactions. | [3] |
| Trifluoroacetic acid | Aprotic (Toluene, Acetonitrile) | High yield and selectivity for ε-caprolactam formation observed. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Beckmann Rearrangement under Mild Conditions using 2,4,6-Trichloro[1][7][10]triazine (TCT)
This protocol is adapted from a procedure reported for the rearrangement of various ketoximes to their corresponding amides in high yields at room temperature.[2]
Materials:
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Ketoxime
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N,N-Dimethylformamide (DMF)
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Water
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Saturated aqueous sodium carbonate (Na₂CO₃) solution
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1 N Hydrochloric acid (HCl)
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Brine
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Sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the ketoxime in a minimal amount of DMF.
-
In a separate flask, dissolve 1.0 equivalent of TCT in DMF at room temperature.
-
Add the ketoxime solution to the TCT solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and brine.
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Dry the organic layer over anhydrous Na₂SO₄.
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Filter and concentrate the organic phase under reduced pressure to yield the crude amide product. Further purification can be performed by recrystallization or column chromatography if necessary.
Protocol 2: Beckmann Rearrangement via Pre-formed Oxime Tosylate
This two-step procedure is particularly useful for substrates prone to fragmentation under acidic conditions.
Step A: Formation of the Oxime Tosylate
Materials:
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Ketoxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of the ketoxime in a mixture of DCM and pyridine at 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of TsCl to the solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting oxime is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 N HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oxime tosylate.
Step B: Rearrangement of the Oxime Tosylate
Materials:
-
Crude oxime tosylate from Step A
-
An inert solvent (e.g., toluene or dioxane)
Procedure:
-
Dissolve the crude oxime tosylate in an inert solvent like toluene.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude amide can be purified by column chromatography or recrystallization.
Logical Relationships in Beckmann Reactions
The outcome of a Beckmann reaction is determined by a delicate balance of several factors. The following diagram illustrates the key relationships influencing the selectivity between rearrangement and fragmentation.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. audreyli.com [audreyli.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A Key Precis on Beckmann Rearrangement. [unacademy.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4,4-Dimethylcyclohexanone Oxime Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethylcyclohexanone oxime. The information provided is designed to address common challenges encountered during laboratory-scale experiments and considerations for scaling up production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Note that excessive heat can lead to decomposition.[1] |
| Incorrect pH of the reaction mixture. | The rate of oximation is pH-dependent. For ketoxime formation, the reaction is often carried out under mildly acidic to neutral conditions. If using hydroxylamine hydrochloride, a base is typically added to neutralize the HCl released. Ensure the appropriate stoichiometry of the base. | |
| Poor quality of reagents. | Use fresh, high-purity 4,4-dimethylcyclohexanone and hydroxylamine hydrochloride. Hydroxylamine solutions can degrade over time. | |
| Formation of Multiple Products (Impurities) | Presence of E/Z isomers. | The formation of both E and Z isomers is common in ketoxime synthesis and is thermodynamically controlled.[2] Separation can be achieved by column chromatography or fractional crystallization. To control the isomer ratio, consider adjusting the reaction temperature or using specific catalysts as reported in the literature for similar ketones.[3] |
| Side reactions such as self-condensation of the ketone. | Maintain optimal reaction temperature. Side reactions are more likely to occur at elevated temperatures.[1] The use of a suitable solvent can also minimize side reactions. | |
| Decomposition of the product or hydroxylamine. | Avoid excessive heating during the reaction and work-up. Hydroxylamine is unstable at high temperatures.[1] | |
| Difficulty in Product Isolation and Purification | Presence of inorganic salt by-products. | In the conventional method using hydroxylamine hydrochloride and a base, inorganic salts are formed. These can be removed by washing the organic extract with water. For larger scales, this can be a significant challenge. |
| Product is an oil or low-melting solid. | If the product does not crystallize easily, purification by column chromatography may be necessary. Seeding with a small crystal of the pure product can sometimes induce crystallization. | |
| Inconsistent Results When Scaling Up | Poor heat transfer in a larger reactor. | The oximation reaction can be exothermic. Ensure efficient stirring and temperature control to maintain a consistent reaction temperature throughout the vessel. The use of a jacketed reactor with a temperature control unit is recommended for larger scales. |
| Inefficient mixing of reactants. | As the scale increases, ensure that the mixing is sufficient to keep the reactants in close contact, especially if there are multiple phases. | |
| Changes in reaction kinetics. | Reaction kinetics can be influenced by factors such as surface area to volume ratio, which changes upon scale-up. It may be necessary to re-optimize reaction parameters at a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common method is the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium carbonate, in a suitable solvent like ethanol or a water-ethanol mixture.[4]
Q2: How can I control the formation of E/Z isomers?
A2: The ratio of E/Z isomers is often under thermodynamic control.[2] While complete control can be challenging, you can influence the ratio by adjusting the reaction temperature and the choice of solvent and base.[3] In some cases, one isomer may be selectively crystallized from the mixture. For specific applications requiring a single isomer, preparative chromatography or stereoselective synthesis methods may be necessary.[2][5]
Q3: What are the main challenges in scaling up the production of this compound?
A3: Key challenges include:
-
Heat Management: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is crucial to avoid side reactions and decomposition.[6]
-
Waste Management: The conventional synthesis generates a significant amount of inorganic salt waste, which can be problematic for large-scale production.
-
Purification: Isolating the pure oxime from unreacted starting materials, by-products, and isomers can be more complex at a larger scale.
-
Safety: Hydroxylamine can be unstable, especially at higher concentrations and temperatures, which requires careful handling and process control at an industrial scale.
Q4: Are there greener alternatives to the classical synthesis method?
A4: Yes, greener alternatives are being explored for oxime synthesis. These include:
-
Ammoximation: This industrial process for cyclohexanone oxime involves the reaction of the ketone with ammonia and hydrogen peroxide over a titanium silicalite (TS-1) catalyst. This method produces water as the only by-product.
-
Electrochemical Synthesis: This approach can produce oximes with high yields under mild conditions, but scaling up electrochemical reactors presents its own challenges.
Q5: What is the typical work-up procedure for the synthesis of this compound?
A5: A typical laboratory work-up involves removing the solvent under reduced pressure, extracting the product into an organic solvent, washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities, drying the organic layer over a drying agent like sodium sulfate, and finally, removing the solvent to obtain the crude product. Further purification is often done by recrystallization or column chromatography.
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethylcyclohexanone in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of sodium carbonate in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Laboratory Scale Synthesis
| Parameter | Value |
| Molar Ratio (Ketone:Hydroxylamine HCl:Base) | 1 : 1.2 : 1.2 |
| Solvent System | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 80-90% (crude) |
Note: These are approximate values and may need to be optimized for specific experimental setups.
Visualizations
Experimental Workflow
References
- 1. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 2. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. arpgweb.com [arpgweb.com]
- 5. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 6. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Oxime Reactions
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Welcome to the technical support center for oxime synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during oxime reactions, particularly those resulting in low conversion rates.
Section 1: Reagent and Substrate Issues
FAQ: How does the quality of starting materials affect oxime synthesis?
The purity of both the carbonyl compound (aldehyde or ketone) and the hydroxylamine reagent is critical for achieving high conversion rates. Impurities can lead to side reactions, catalyst inhibition, or degradation of reagents, all of which can lower the yield of the desired oxime.[1][2]
-
Carbonyl Compounds : Aldehydes are susceptible to oxidation to carboxylic acids. Ensure they are pure and, if necessary, distill liquid aldehydes before use.[2]
-
Hydroxylamine : Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride) can be unstable.[3][4] It is recommended to use fresh, high-purity hydroxylamine for best results. Store it properly, as it can absorb moisture and decompose.[4][5]
FAQ: My reaction is sluggish with a sterically hindered ketone. What can I do?
Steric hindrance around the carbonyl group can significantly slow down the rate of oxime formation.[6][7] For sterically demanding substrates, consider the following adjustments:
-
Increase Reaction Temperature : Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions like the Beckmann rearrangement at very high temperatures (140-170°C).[1]
-
Prolong Reaction Time : Keton-based reactions are often slower than those with aldehydes and may require longer reaction times for completion.[1]
-
Use a Catalyst : Certain catalysts can facilitate the reaction with hindered substrates.[1]
Section 2: Reaction Condition Optimization
FAQ: What is the optimal pH for an oxime reaction, and how do I maintain it?
The formation of oximes is highly pH-dependent. The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. This process is typically fastest under weakly acidic conditions (around pH 4.5).[8][9]
-
Why is pH important?
-
How to control pH:
-
When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like pyridine or sodium carbonate is often added to neutralize the liberated HCl and maintain a suitable pH.[2][10]
-
In some modern procedures, bases like potassium carbonate (K₂CO₃) are used to adjust the pH to an optimal level, around 10, for specific protocols.[11]
-
The following table summarizes the effect of a base catalyst on yield.
| Substrate | Base | Reaction Time | Yield (%) |
| 3-Chlorobenzaldehyde | None | 10 min (kept overnight) | 12 |
| 3-Chlorobenzaldehyde | Na₂CO₃ | 2 min | 95 |
| Data sourced from a study on grinding synthesis of oximes, demonstrating the necessity of a base to achieve high yield in a short time frame.[2] |
FAQ: My conversion rate is low. Should I increase the temperature?
Increasing the temperature can often improve reaction rates. Classical methods for oxime synthesis sometimes involve refluxing an alcoholic solution.[1][10] However, the optimal temperature depends on the specific substrates and conditions.
-
Room Temperature Reactions : Many modern, efficient methods are designed to run at room temperature, often employing catalysts or solvent-free conditions to achieve high yields in short times.[1][2][12]
-
Elevated Temperatures : For less reactive substrates, heating to around 60-80°C may be necessary.[1][11] Be aware that excessive heat can lead to the formation of byproducts. For instance, some reactions yield Beckmann rearrangement products at temperatures of 140-170°C.[1]
FAQ: How does solvent choice impact the reaction?
The choice of solvent can influence reaction rates and yields. While traditional methods often use alcohols like methanol or ethanol[2], newer, "green" chemistry approaches utilize water, solvent-free conditions, or biphasic systems.[1][12]
-
Alcohols (Methanol/Ethanol) : Commonly used and effective for dissolving both the carbonyl compound and hydroxylamine hydrochloride.[2]
-
Water : Can be an effective and environmentally friendly solvent, sometimes used in combination with a co-solvent like ethanol.[11][12]
-
Solvent-Free (Grinding) : This method involves grinding the solid reactants together, often with a catalyst. It is environmentally friendly, can be very fast, and often results in excellent yields.[1][2]
The following diagram illustrates a general troubleshooting workflow for low conversion rates.
Caption: Troubleshooting workflow for low oxime conversion.
Section 3: Reaction Monitoring and Work-up
FAQ: How can I effectively monitor the progress of my oxime reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most oxime reactions.[1][12][13]
-
Procedure : Spot the reaction mixture on a TLC plate alongside the starting carbonyl compound.
-
Visualization : The oxime product is typically more polar than the starting aldehyde or ketone and will have a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction.[1][12]
-
Advanced Methods : For more quantitative analysis or for monitoring highly polar compounds, High-Performance Liquid Chromatography (HPLC) can be used.[14]
The diagram below shows the logical flow of the reaction mechanism, which is important for understanding what to monitor.
Caption: Key steps in the oxime formation reaction mechanism.
FAQ: What is a standard procedure for the work-up and purification of oximes?
The work-up procedure aims to isolate the pure oxime from the reaction mixture. Since oximes are often crystalline solids, precipitation and filtration are common isolation methods.[1][11]
-
Quenching & Precipitation : Upon reaction completion (as determined by TLC), the mixture may be diluted with water to precipitate the solid oxime product.[1][2]
-
Filtration : The precipitated solid is collected by filtration and washed with water to remove any water-soluble impurities.[11]
-
Extraction (for non-solid products) : If the oxime is not a solid or does not precipitate, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[2][12]
-
Recrystallization/Chromatography : For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.[10]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Oxime Synthesis using a Base
This protocol is adapted from a method utilizing sodium carbonate under grinding conditions.[2]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.0 - 1.2 mmol)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol)
-
Mortar and Pestle
-
Ethyl Acetate
-
Water
Procedure:
-
Place the aldehyde/ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) in a mortar.
-
Grind the mixture thoroughly with a pestle at room temperature for the time required (typically 2-10 minutes, monitor by TLC).
-
Once the reaction is complete, add 10 mL of water to the mortar.
-
If a solid precipitate forms, filter the solid, wash it with water, and dry it to obtain the oxime.
-
If the product is not a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous CaCl₂ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the oxime product.[2][12]
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio depends on the polarity of the compounds and should be determined empirically)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber by adding the chosen eluent to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of your starting carbonyl compound on the TLC plate as a reference.
-
In a separate lane, carefully spot a small amount of the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the oxime) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. ias.ac.in [ias.ac.in]
- 13. TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of pyridinium aldoximes - a chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape of the Beckmann Rearrangement: A Technical Guide
For researchers, chemists, and professionals in drug development, optimizing the Beckmann rearrangement is crucial for the efficient synthesis of amides and lactams. A key parameter influencing the success of this reaction is the choice of solvent. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments related to solvent effects on the Beckmann rearrangement.
The efficiency and outcome of the Beckmann rearrangement are profoundly influenced by the solvent system employed. The solvent not only facilitates the dissolution of reactants but can also play an active role in the reaction mechanism, affecting reaction rates, yields, and the formation of byproducts. This guide delves into the nuances of solvent selection, providing quantitative data, experimental protocols, and troubleshooting advice to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the efficiency of the Beckmann rearrangement?
Solvent polarity is a critical factor. Generally, polar solvents can facilitate the rearrangement by stabilizing charged intermediates, such as the nitrilium ion, which is a key intermediate in the reaction pathway.[1] However, the ideal polarity can be highly dependent on the specific substrate and catalyst used. In some cases, polar aprotic solvents are preferred as they can solvate the cationic species without interfering with the catalyst or reactants through hydrogen bonding.[2] Conversely, for certain solid-acid catalyzed liquid-phase rearrangements, a balance in polarity is necessary to manage the competitive adsorption of the substrate and the solvent onto the catalyst's active sites.[1]
Q2: When should I choose a protic versus an aprotic solvent?
The choice between a protic and an aprotic solvent often depends on the catalyst or activating agent being used.
-
Protic Solvents (e.g., water, alcohols, carboxylic acids) can hydrogen bond and are often used with strong Brønsted acids like sulfuric acid. However, they can also lead to hydrolysis of the oxime or the final amide product as a side reaction.[3]
-
Aprotic Solvents (e.g., acetonitrile, dichloromethane, toluene) are commonly employed when using activating agents like sulfonate esters (e.g., tosylates, mesylates).[3] These solvents are generally less likely to cause hydrolysis.[3]
Q3: Are there solvent-free options for the Beckmann rearrangement?
Yes, solvent-free conditions are becoming increasingly popular due to their environmental benefits and potential for improved efficiency.[4][5][6] These reactions can be promoted by:
-
Mechanochemistry: Using mechanical force (e.g., ball milling) to initiate the reaction.[4][5]
-
Solid-state catalysts: Employing solid acids or metal oxides that catalyze the reaction at elevated temperatures without the need for a solvent.[6]
-
Microwave irradiation: Using microwave energy to accelerate the reaction under solvent-free conditions, often in the presence of a solid support or catalyst.[7]
Q4: What are the advantages of using ionic liquids as solvents?
Ionic liquids (ILs) have emerged as promising media for the Beckmann rearrangement.[8][9][10][11] Their advantages include:
-
Dual role as solvent and catalyst: Some acidic ILs can act as both the reaction medium and the catalyst.[11][12]
-
High product selectivity and yield: In many cases, reactions in ILs show excellent conversion and selectivity.[8][9]
-
Recyclability: The low volatility of ILs allows for easier product separation and potential recycling of the solvent/catalyst system.[11]
-
Milder reaction conditions: They can often promote the reaction under less harsh conditions compared to traditional strong acids.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield or No Reaction | Inappropriate solvent-catalyst combination: The solvent may be deactivating the catalyst or interfering with the reaction. | Ensure the chosen solvent is compatible with your catalyst. For example, with sulfonate esters, use aprotic solvents like DCM or acetonitrile.[3] When using strong acids like H₂SO₄, a minimal co-solvent or neat conditions are often preferred.[3] |
| Poor solubility of reactants: The oxime or catalyst may not be sufficiently soluble in the chosen solvent. | Select a solvent that provides good solubility for all reaction components at the reaction temperature. | |
| Solvent interference with intermediates: The solvent may be quenching reactive intermediates. | Consider the active role of the solvent. Computational studies suggest that some solvents can actively participate in the rate-determining step.[13] A change in solvent could provide a more favorable pathway. | |
| Formation of Side Products (e.g., Beckmann Fragmentation, Hydrolysis) | Presence of water in protic solvents: Water can lead to the hydrolysis of the oxime or the final amide product. | If using a protic solvent is necessary, ensure anhydrous conditions. Alternatively, pre-forming oxime sulfonates and using aprotic solvents can minimize hydrolysis.[3] |
| Substrate structure favoring fragmentation: Substrates with quaternary carbon centers are prone to Beckmann fragmentation. | Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation.[14] | |
| Oxime Isomerization | Reaction conditions promoting E/Z isomerization: Acidic conditions can sometimes lead to the isomerization of the oxime, resulting in a mixture of amide products.[15] | Using reagents like p-toluenesulfonyl chloride or phosphorus pentachloride can help to avoid this issue.[3] |
| Difficulty in Product Isolation | Use of high-boiling point solvents: Solvents like DMF can be difficult to remove completely. | Consider using a lower-boiling point solvent if the reaction conditions permit. For reactions in ionic liquids, extraction with an organic solvent is a common work-up procedure.[16] |
Quantitative Data on Solvent Effects
The following tables summarize the effect of different solvents on the efficiency of the Beckmann rearrangement for specific substrates.
Table 1: Effect of Solvent on the Beckmann Rearrangement of Diphenylketone Oxime
| Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |
| Cyclohexane | 2.02 | 70 | 4.06 | 22.05 | 0.90 |
| Dichloromethane | 8.93 | 40 | 10.23 | 85.24 | 8.72 |
| Tetrahydrofuran | 7.58 | 66 | 13.78 | 88.24 | 12.16 |
| Acetonitrile | 37.5 | 70 | 20.37 | 91.21 | 18.58 |
Data sourced from a study using a Nafion solid acid catalyst.
Table 2: Effect of Solvent on the Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
| Solvent | Dipole Moment (D) | Conversion (%) | Selectivity to ε-Caprolactam (%) |
| Benzene | 0 | High | Moderate |
| Toluene | 0.36 | High | Moderate |
| Chloroform | 1.04 | High | High |
| Methanol | 1.70 | High | High |
| Ethanol | 1.69 | High | Very High |
| Acetonitrile | 3.92 | High | High |
Qualitative summary from various studies on vapor-phase Beckmann rearrangement over solid acid catalysts, indicating general trends.[17]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Beckmann Rearrangement of an Aromatic Ketoxime (e.g., Acetophenone Oxime)
-
Preparation of Oxime: Synthesize acetophenone oxime from acetophenone and hydroxylamine hydrochloride according to standard literature procedures.
-
Reaction Setup: In a series of parallel reaction vessels, place the acetophenone oxime (1 mmol) and the chosen catalyst (e.g., 5 mol% of a Lewis acid).
-
Solvent Addition: To each vessel, add 5 mL of a different anhydrous solvent to be tested (e.g., acetonitrile, dichloromethane, toluene, tetrahydrofuran).
-
Reaction Execution: Stir the mixtures at a constant temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction (or at a set time point), quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the conversion and yield of the corresponding acetanilide.
Protocol 2: Solvent-Free Beckmann Rearrangement using Mechanochemistry
-
Reactant Preparation: In a ball milling jar, place the ketoxime (e.g., cyclohexanone oxime, 1 mmol), an activating agent (e.g., p-tosyl imidazole, 1.1 mmol), and a co-catalyst if required (e.g., oxalic acid, 1.1 mmol).[4][5]
-
Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for a predetermined time (e.g., 30-60 minutes).
-
Work-up: After milling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane) and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizing the Process
Diagram 1: Experimental Workflow for Solvent Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes by Zinc Oxide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ionike.com [ionike.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 14. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis
Welcome to the Technical Support Center for lactam synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables, and visualizations to address common challenges.
Troubleshooting Guides & FAQs
Staudinger Synthesis ([2+2] Cycloaddition)
Question 1: I am observing the formation of both cis and trans isomers in my Staudinger reaction. How can I control the stereoselectivity to favor the desired isomer?
Answer: The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction temperature. The reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of isomerization of this intermediate determines the final cis/trans ratio.[1][2]
Troubleshooting Steps:
-
Electronic Effects:
-
To favor the cis-isomer , use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure.[1]
-
To favor the trans-isomer , use ketenes with electron-withdrawing substituents and imines with electron-donating substituents. This slows down the ring closure, allowing for isomerization of the intermediate.[1]
-
-
Temperature Control: Lower reaction temperatures generally favor the formation of the cis-isomer by disfavoring the isomerization of the zwitterionic intermediate.[1]
-
Imine Geometry: The initial geometry of the imine can also influence the stereochemical outcome. (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]
Question 2: My Staudinger reaction has a low yield, and I suspect polymerization of the ketene. How can I prevent this?
Answer: Many ketenes are unstable and prone to polymerization, which can significantly reduce the yield of the desired β-lactam.[3]
Troubleshooting Steps:
-
In Situ Generation: Generate the ketene in situ in the presence of the imine. This ensures that the ketene reacts to form the β-lactam as soon as it is formed, minimizing the opportunity for polymerization. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[3][4]
-
Use of Stable Ketenes: If the reaction allows, consider using a more stable ketene, such as diphenylketene.[1]
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular polymerization process.
Kinugasa Reaction
Question 1: My Kinugasa reaction is producing a significant amount of homo-coupled alkyne (Glaser coupling product). How can I suppress this side reaction?
Answer: The Glaser coupling is a common side reaction in copper-catalyzed reactions of terminal alkynes, including the Kinugasa reaction. This side reaction is promoted by the presence of oxygen.[5]
Troubleshooting Steps:
-
Oxygen-Free Conditions: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents before use to remove dissolved oxygen.[5]
-
Use of Copper(I) Salts: Start with a copper(I) salt (e.g., CuI, CuBr, or CuCl) to avoid the need for an in situ reduction of a copper(II) salt, which can be sensitive to reaction conditions.[5]
Question 2: I am observing the formation of azaenyne and other non-lactam by-products in my Kinugasa reaction. What are the causes and how can I minimize them?
Answer: The formation of various by-products in the Kinugasa reaction can be attributed to the complex reaction mechanism involving multiple intermediates. Recent studies suggest that the reaction can proceed through a cycloreversion of the initial cycloadduct to form an imine and a ketene intermediate, which can then lead to different products.[6]
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand for the copper catalyst can significantly influence the product distribution. Bidentate nitrogen-based ligands often favor the desired β-lactam formation.
-
Reaction Conditions Optimization: Carefully optimize the reaction temperature, solvent, and base. A detailed experimental protocol for an optimized aqueous Kinugasa reaction is provided below.
Beckmann Rearrangement
Question 1: My Beckmann rearrangement of an aldoxime is producing a nitrile instead of the expected primary amide. Why is this happening and can it be prevented?
Answer: The formation of nitriles is a common "abnormal" Beckmann rearrangement or Beckmann fragmentation pathway, especially with aldoximes or ketoximes bearing a quaternary carbon anti to the hydroxyl group.[7][8]
Troubleshooting Steps:
-
Choice of Reagent: The choice of acid catalyst and reaction conditions can influence the outcome. Milder reagents may favor the desired rearrangement over fragmentation.
-
Substrate Structure: If the substrate structure allows, consider isomerization of the oxime to place a different group in the anti-position to the hydroxyl group, although this is not always feasible.
Question 2: The yield of my caprolactam from cyclohexanone oxime is low due to the formation of ammonium sulfate by-product. How can I improve the process?
Answer: The traditional Beckmann rearrangement of cyclohexanone oxime using strong acids like sulfuric acid leads to the formation of a significant amount of ammonium sulfate upon neutralization.[9]
Alternative Industrial Processes:
-
Gas-Phase Rearrangement: Industrial processes have been developed that utilize a gas-phase rearrangement over a solid acid catalyst to avoid the formation of ammonium sulfate.[10]
-
Alternative Reagents: The use of reagents like cyanuric chloride with a zinc chloride co-catalyst can render the rearrangement catalytic and avoid the use of strong acids.[9]
Schmidt Reaction
Question 1: My Schmidt reaction with an aldehyde is giving a mixture of nitrile and amide by-products. How can I improve the selectivity for the desired amide?
Answer: The Schmidt reaction of aldehydes can be problematic due to competing migration of the hydrogen and the alkyl/aryl group, leading to the formation of nitriles and amides, respectively.[11]
Troubleshooting Steps:
-
Reaction Conditions: Careful control of reaction temperature and the nature of the acid catalyst can influence the migratory aptitude of the substituents. Lower temperatures may favor the migration of the desired group.
-
Substrate Modification: If possible, modifying the electronic nature of the migrating group can enhance its migratory aptitude relative to hydrogen.
Question 2: I am observing the formation of tetrazole by-products in my Schmidt reaction. What is the cause and how can I avoid it?
Answer: Tetrazole formation can occur, particularly at high concentrations of hydrazoic acid.[11]
Troubleshooting Steps:
-
Control of Hydrazoic Acid Concentration: Avoid using a large excess of hydrazoic acid. Generate it in situ if possible to maintain a low and steady concentration.
-
Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of tetrazoles.
Data Presentation
Table 1: Effect of Reaction Parameters on Lactam Yield and Purity
| Reaction Type | Parameter Varied | Change | Effect on Yield | Effect on Purity | By-product Formation | Reference |
| Staudinger | Ketene Substituent | Electron-donating | Varies | Favors cis-isomer | Reduced trans-isomer | [1] |
| Staudinger | Ketene Substituent | Electron-withdrawing | Varies | Favors trans-isomer | Reduced cis-isomer | [1] |
| Beckmann | Temperature | Increase | May decrease | May decrease | Increased side reactions | [12] |
| Enzymatic | Temperature | Decrease | Increased | Increased | Suppressed hydrolysis | [13] |
| General | Reaction Time | Increase | May increase | May decrease | Increase in number of by-products |
Experimental Protocols
Protocol 1: General Procedure for Staudinger Synthesis of a β-Lactam
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the imine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the acyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Aqueous Kinugasa Reaction
This protocol is adapted for bioorthogonal chemistry applications and emphasizes aqueous conditions.[14]
Materials:
-
Alkyne (0.05 mmol, 1.0 eq)
-
C,N-diphenylnitrone (10 mg, 0.05 mmol, 1.0 eq)
-
Sodium dodecyl sulfate (SDS) (58 mg, 0.2 mmol)
-
Sodium ascorbate (40 mg, 0.2 mmol)
-
Pyridine (8 µL, 0.1 mmol)
-
L-proline (6 mg, 0.05 mmol)
-
CuSO₄ (6 mg, 0.025 mmol)
-
Argon degassed water (20 mL)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a 50 mL round-bottom flask, dissolve SDS in 20 mL of argon degassed water.
-
Successively add sodium ascorbate, pyridine, L-proline, and CuSO₄ to the solution.
-
Add the alkyne followed by C,N-diphenylnitrone.
-
Stir the reaction mixture vigorously at 25 °C for 30 minutes.
-
Add 3 mL of brine to the mixture.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Purification of Lactams by Melt Crystallization
This is a general procedure for the purification of lactams like laurolactam and can be adapted for others.[15]
Procedure:
-
Heat the crude lactam mixture until it is completely molten.
-
In a controlled manner, slowly cool the molten mixture. The target lactam will selectively crystallize.
-
Once a significant amount of crystals has formed, separate the solid crystals from the remaining molten mother liquor. This can be done by filtration or decantation.
-
To further purify the crystals, perform a "sweating" step by slightly increasing the temperature to partially melt the surface of the crystals. This removes impurities that may be adhering to the crystal surface.
-
Separate the purified crystals from the newly formed melt.
-
The final product is the recrystallized solid lactam.
Protocol 4: General Procedure for Ion-Exchange Chromatography
This protocol provides a general framework for purifying charged impurities from a lactam sample. The specific resin and buffers will depend on the nature of the impurities.[16][17]
Procedure:
-
Column Packing: Swell the appropriate ion-exchange resin (cation or anion exchanger) in the starting buffer and pack it into a chromatography column.
-
Equilibration: Wash the packed column with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.
-
Sample Loading: Dissolve the crude lactam in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to elute the unbound lactam. Collect fractions and monitor for the presence of the lactam (e.g., by TLC or another appropriate analytical method).
-
Elution: Elute the bound impurities by applying a gradient of increasing salt concentration or by changing the pH of the buffer.
-
Analysis: Analyze the collected fractions to identify those containing the purified lactam.
Visualizations
References
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. β-Lactam synthesis [organic-chemistry.org]
- 5. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemcess.com [chemcess.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Purification of a crude lactam mixture by means of melt crystallization | TREA [trea.com]
- 16. conductscience.com [conductscience.com]
- 17. tycmhoffman.com [tycmhoffman.com]
Catalyst Deactivation in Cyclohexanone Ammoximation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to catalyst deactivation during the ammoximation of cyclohexanones.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in cyclohexanone ammoximation?
A1: The most common catalyst used for the ammoximation of cyclohexanone is Titanium Silicalite-1 (TS-1), a zeolite-based material.[1][2] For processes involving the in situ generation of hydrogen peroxide (H₂O₂), composite catalysts are employed. These typically consist of precious metal nanoparticles, such as Palladium (Pd) and Gold (Au), supported on TS-1.[3][4][5] The alloying of metals like Au with Pd has been shown to enhance catalytic performance.[4][5]
Q2: What are the main causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation in cyclohexanone ammoximation can be broadly categorized into three main types: chemical, thermal, and mechanical.[6][7][8]
-
Chemical Deactivation: This includes poisoning of active sites by impurities in the feedstock, leaching of the active metal components (e.g., Pd), and structural changes to the catalyst such as the loss of TS-1 crystallinity due to the presence of ammonia.[3][6] The formation of inactive titanium dioxide (TiO₂) species on the catalyst surface can also occur.[3]
-
Thermal Deactivation: High reaction temperatures can lead to the sintering of catalyst particles, which is the agglomeration of smaller particles into larger ones.[7] This process reduces the active surface area of the catalyst, thereby lowering its activity.[6]
-
Mechanical Deactivation: This involves the physical blockage of catalyst pores and active sites by the deposition of byproducts or coke, a carbonaceous residue.[6] This phenomenon is also referred to as fouling or masking.[7] Additionally, mechanical stress can lead to the attrition or crushing of catalyst particles.[7]
Q3: How does the presence of ammonia affect the stability of the TS-1 catalyst?
A3: Ammonia (NH₃), a key reactant in the ammoximation process, can negatively impact the stability of the TS-1 catalyst. It can lead to a loss of the catalyst's crystalline structure and promote the formation of inactive TiO₂ species on the surface.[3] These structural changes are a known cause of catalyst deactivation in industrial applications.[3]
Q4: Can the deactivated catalyst be regenerated?
A4: Yes, in some cases, catalyst regeneration is possible. A common procedure involves filtering the catalyst after the reaction, washing it with a solvent like ethanol to remove adsorbed species, and then drying it under vacuum.[3] The effectiveness of regeneration depends on the primary cause of deactivation. For instance, while washing might remove foulants, it will not reverse thermal sintering or significant structural collapse.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cyclohexanone ammoximation experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased Cyclohexanone Conversion | Catalyst Poisoning | - Analyze feedstock for impurities such as sulfur or metal compounds. - Implement a purification step for the reactants before they enter the reactor. |
| Leaching of Active Metals | - Analyze the post-reaction solution using ICP-MS to quantify metal leaching.[3] - Consider modifying the catalyst support or using bimetallic catalysts (e.g., Au-Pd) which can exhibit lower leaching.[3] | |
| Thermal Sintering | - Operate the reaction at the lower end of the recommended temperature range (typically 70-100°C).[9] - Ensure efficient heat removal from the exothermic reaction to avoid localized hotspots.[9] | |
| Decreased Selectivity to Cyclohexanone Oxime | Formation of Byproducts due to Catalyst Degradation | - Characterize the used catalyst to check for changes in crystallinity or the formation of inactive phases. - Optimize the calcination temperature of the catalyst, as this can impact both stability and selectivity.[3] |
| Incorrect Reactant Ratios | - Verify the molar ratios of cyclohexanone, hydrogen peroxide, and ammonia. An optimal ratio is crucial for high selectivity. For example, a cyclohexanone:H₂O₂:NH₃ ratio of 1:1.6:2.5 has been reported as effective.[3] | |
| Increased Pressure Drop Across the Reactor | Catalyst Fouling/Coking | - Implement a catalyst regeneration cycle involving washing and calcination to remove deposited materials. - Adjust process conditions (e.g., temperature, reactant concentrations) to minimize the formation of coke precursors. |
| Catalyst Attrition/Crushing | - Use catalysts with higher mechanical strength. - Ensure that the reactor's agitation speed is sufficient for mixing but not so high as to cause physical damage to the catalyst particles. |
Experimental Protocols
Catalyst Reusability Test
This protocol is designed to assess the stability and potential for reuse of a catalyst in the ammoximation of cyclohexanone.
-
Initial Reaction:
-
Charge a stainless-steel autoclave reactor with the catalyst (e.g., 0.3 g), cyclohexanone, ammonia source (e.g., aqueous ammonia or ammonium bicarbonate), hydrogen peroxide, and a suitable solvent (e.g., a mixture of water and t-butanol).[3]
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with the required gases (e.g., for in-situ H₂O₂ production, a mixture of H₂ and O₂ might be used).[3]
-
Heat the reactor to the desired temperature (e.g., 80°C) and maintain constant stirring (e.g., 800 rpm) for the specified reaction time (e.g., 6 hours).[3]
-
-
Catalyst Recovery:
-
After the reaction, cool the reactor to a safe temperature and depressurize.
-
Recover the catalyst from the reaction mixture by filtration.[3]
-
Wash the recovered catalyst thoroughly with a solvent such as ethanol (e.g., 6 g).[3]
-
Dry the washed catalyst, for instance, at 30°C for 17 hours under vacuum.[3]
-
-
Subsequent Reactions:
-
Use a portion of the recovered and dried catalyst (e.g., 0.075 g) for a subsequent ammoximation reaction under the same conditions as the initial run.[3]
-
Analyze the product mixture from each run (e.g., using gas chromatography) to determine the conversion of cyclohexanone and the selectivity to cyclohexanone oxime.
-
Compare the results from consecutive runs to evaluate the catalyst's stability and reusability.
-
Visualizing Deactivation Pathways and Troubleshooting Logic
The following diagrams illustrate key concepts related to catalyst deactivation and troubleshooting.
Caption: Major pathways of catalyst deactivation in cyclohexanone ammoximation.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. versalis.eni.com [versalis.eni.com]
- 2. globethesis.com [globethesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclohexanone ammoximation via in situ H2O2 production using TS-1 supported catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. US20140093437A1 - Ammoximation reactor for cyclohexanone oxime production - Google Patents [patents.google.com]
Technical Support Center: Enhancing Thermal Stability of Cyclohexanone Oxime Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of cyclohexanone oxime products.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexanone oxime and why is its thermal stability important?
A1: Cyclohexanone oxime is a crucial intermediate in the chemical industry, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1][2] Its thermal stability is critical because it can undergo exothermic decomposition or rearrangement, particularly the Beckmann rearrangement, when heated.[3][4] Poor thermal stability can lead to product degradation, the formation of impurities such as tar components, and potential safety hazards during storage, transport, and processing at elevated temperatures.[4]
Q2: What are the primary factors that contribute to the thermal instability of cyclohexanone oxime?
A2: The thermal instability of cyclohexanone oxime is primarily influenced by:
-
Temperature: Higher temperatures accelerate decomposition and rearrangement reactions.
-
Presence of Acids: Acidic conditions can catalyze the Beckmann rearrangement, leading to the formation of ε-caprolactam and other byproducts.[1][3]
-
Presence of Transition Metals: Contamination with transition metals such as iron and nickel can negatively impact thermal stability.[4]
-
Formation of Peroxides: Like other aldoximes, cyclohexanone oxime may form peroxides, especially in the presence of acid, which can lead to violent decompositions upon distillation.[5]
Q3: What are the recommended storage and handling conditions for cyclohexanone oxime?
A3: To ensure stability, cyclohexanone oxime should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][7][8] It is also advisable to protect it from light.[9] During handling, avoid the formation of dust and aerosols, and use appropriate personal protective equipment, including gloves and eye protection.[6][7]
Troubleshooting Guide
Issue 1: Product discoloration and tar formation during heating or distillation.
-
Possible Cause: Thermal decomposition or acid-catalyzed rearrangement of cyclohexanone oxime.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the starting material is free from acidic impurities and transition metal contaminants.
-
Add a Stabilizer: Consider adding a stabilizing agent. A patented method suggests using oxides of boron or phosphorus, or their corresponding oxoacid compounds (e.g., orthoboric acid or orthophosphoric acid) in small quantities (0.0001% to 1% by mole).[4]
-
Control Temperature: Maintain the lowest possible temperature during heating and distillation to minimize thermal stress on the compound.
-
Inert Atmosphere: Conduct heating and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Issue 2: Inconsistent results in thermal analysis (e.g., Differential Scanning Calorimetry - DSC).
-
Possible Cause: Variability in sample purity or the presence of residual solvents.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure consistent sample preparation, including thorough drying to remove any residual solvents.
-
Purity Analysis: Analyze the purity of each batch using a reliable method like gas chromatography before thermal analysis.[9]
-
Crucible Type: Use a consistent crucible type (e.g., hermetically sealed aluminum pans) to prevent volatilization during the experiment.
-
Issue 3: Unexpected exothermic events or pressure build-up during scale-up.
-
Possible Cause: Runaway decomposition reaction due to poor heat dissipation at a larger scale.
-
Troubleshooting Steps:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Accelerating Rate Calorimetry (ARC) to understand the decomposition kinetics and predict the potential for a runaway reaction.
-
Process Control: Implement robust process controls to maintain a stable temperature and prevent localized heating.
-
Stabilizer Addition: The use of stabilizers, as mentioned in Issue 1, becomes even more critical during scale-up to enhance the onset temperature of decomposition.[4]
-
Quantitative Data on Thermal Properties
The following table summarizes key thermal properties of cyclohexanone oxime.
| Property | Value | Measurement Conditions |
| Melting Point | 90 °C | Standard |
| Triple-Point Temperature | (362.20 ± 0.04) K | Adiabatic Calorimetry |
| Molar Enthalpy of Fusion | (12454 ± 20) J·mol⁻¹ | Adiabatic Calorimetry |
| Flash Point | 100.00 °C (212.00 °F) | Closed Cup |
Data sourced from multiple references.[9][10][11]
Experimental Protocols
Protocol 1: Enhancing Thermal Stability using Orthoboric Acid
This protocol is based on the stabilization method described in patent US7232928B2.[4]
-
Preparation of Stabilizer Solution: Prepare a 1% by weight aqueous solution of orthoboric acid.
-
Addition of Stabilizer: To 100 g of molten cyclohexanone oxime, add 0.5 g of the 1% orthoboric acid solution.
-
Mixing: Stir the mixture thoroughly to ensure uniform distribution of the stabilizer.
-
Thermal Testing: Subject the stabilized cyclohexanone oxime to thermal analysis (e.g., DSC or ARC) to determine the increase in the onset temperature of decomposition compared to an unstabilized sample.
-
Evaluation of Tar Formation: Heat a known quantity of the stabilized and unstabilized samples at a specific temperature (e.g., 150 °C) for a set duration. After cooling, visually inspect and quantify the amount of tar-like residue. A significant reduction in residue indicates enhanced stability.[4]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol is a general guideline for assessing the purity of cyclohexanone oxime.
-
Sample Preparation: Dissolve a known amount of cyclohexanone oxime in a suitable solvent (e.g., ethanol or methanol).
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume of the prepared sample into the GC. The purity is determined by the area percentage of the main cyclohexanone oxime peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for stabilizing cyclohexanone oxime.
Caption: Decomposition vs. Stabilization of cyclohexanone oxime.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US7232928B2 - Stabilization method of cycloalkanone oxime - Google Patents [patents.google.com]
- 5. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4-Dimethylcyclohexanone Oxime and Cyclohexanone Oxime
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core chemical structures is paramount. This guide provides a detailed comparison of the reactivity of 4,4-dimethylcyclohexanone oxime and its parent compound, cyclohexanone oxime, with a focus on key transformations including the Beckmann rearrangement, reduction, and hydrolysis. This analysis is supported by theoretical principles and detailed experimental protocols to aid in practical applications.
The introduction of a gem-dimethyl group at the 4-position of the cyclohexanone oxime ring significantly influences its chemical behavior. This substitution primarily imparts steric effects that can alter reaction rates and, in some cases, reaction pathways. The core of this comparative analysis lies in understanding the Thorpe-Ingold effect, or gem-dimethyl effect, which predicts an acceleration of intramolecular reactions due to steric compression.[1][2]
The Beckmann Rearrangement: A Tale of Two Lactams
The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a cornerstone reaction for these molecules. For cyclohexanone oxime, this rearrangement yields ε-caprolactam, the monomer for Nylon 6, making it a reaction of immense industrial significance.[3] The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the anti-periplanar group to the nitrogen and the expulsion of water.[4]
While direct kinetic comparisons are not extensively documented in readily available literature, the Thorpe-Ingold effect provides a strong theoretical basis for predicting the relative reactivity of this compound. The gem-dimethyl group at the C4 position is expected to introduce strain, which can be relieved in the transition state of the rearrangement, thus accelerating the reaction.[1][2] This would lead to a faster conversion of this compound to 4,4-dimethyl-ε-caprolactam compared to the rearrangement of cyclohexanone oxime to ε-caprolactam under identical conditions.
Hypothesized Reaction Pathway and the Thorpe-Ingold Effect
Caption: Hypothesized effect of the gem-dimethyl group on the Beckmann rearrangement.
Quantitative Data Summary
| Reaction | Substrate | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Beckmann Rearrangement | Cyclohexanone Oxime | Sulfuric Acid | 100-120 | 0.5-1 | >95 | [3] |
| Beckmann Rearrangement | Cyclohexanone Oxime | Cyanuric Chloride/ZnCl₂ | 60 | 4 | 92 | [3] |
| Beckmann Rearrangement | This compound | Sulfuric Acid | (Predicted) Faster Rate | (Predicted) <0.5-1 | High | Theoretical |
Reduction to Amines: A Comparative Outlook
The reduction of oximes to primary amines is another fundamental transformation. For cyclohexanone oxime, this yields cyclohexylamine, a valuable building block. Various reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.
The presence of the gem-dimethyl group in this compound is not expected to significantly hinder the approach of hydrogen to the C=N double bond from a catalytic surface, as the substitution is at the 4-position, remote from the reactive center. Therefore, the reduction of both oximes is anticipated to proceed under similar conditions with comparable efficiency.
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of cyclohexanone oximes.
Quantitative Data Summary
| Reaction | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| Reduction | Cyclohexanone Oxime | Raney Nickel | Ethanol | 25 | 50 | High | General Procedure |
| Reduction | This compound | Raney Nickel | Ethanol | 25 | 50 | High (Predicted) | General Procedure |
Hydrolysis: Reverting to the Ketone
The hydrolysis of oximes back to their corresponding ketones is an important reaction, often considered a deprotection step. This reaction is typically acid-catalyzed.[5] The stability of oximes to hydrolysis is generally greater than that of imines.
The gem-dimethyl group in this compound is unlikely to have a significant electronic effect on the C=N bond to drastically alter the rate of hydrolysis compared to cyclohexanone oxime. Steric hindrance around the oxime functional group is minimal as the substitution is remote. Therefore, both oximes are expected to undergo hydrolysis under similar acidic conditions at comparable rates.
Logical Relationship in Acid-Catalyzed Hydrolysis
Caption: Key steps in the acid-catalyzed hydrolysis of an oxime.
Quantitative Data Summary
| Reaction | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Hydrolysis | Cyclohexanone Oxime | Dilute H₂SO₄ | Water | Reflux | 2-4 | High | [5] |
| Hydrolysis | This compound | Dilute H₂SO₄ | Water | Reflux | 2-4 (Predicted) | High (Predicted) | General Procedure |
Experimental Protocols
1. Beckmann Rearrangement of Cyclohexanone Oxime
-
Materials: Cyclohexanone oxime, concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, cautiously add 10 g of cyclohexanone oxime in small portions to 25 mL of pre-heated (110-120 °C) concentrated sulfuric acid with stirring.
-
Maintain the temperature for 15-30 minutes. The reaction is exothermic.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Neutralize the solution with aqueous ammonia while cooling in an ice bath.
-
The product, ε-caprolactam, can be extracted with a suitable organic solvent (e.g., chloroform) and purified by distillation or recrystallization.
-
2. General Protocol for Catalytic Hydrogenation of Cyclohexanone Oximes
-
Materials: Cyclohexanone oxime or this compound, 5% Pd/C or Raney Nickel, ethanol, hydrogen gas.
-
Procedure:
-
Dissolve 5 g of the oxime in 50 mL of ethanol in a hydrogenation vessel.
-
Add 0.5 g of the catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation.
-
3. General Protocol for Acid-Catalyzed Hydrolysis of Cyclohexanone Oximes
-
Materials: Cyclohexanone oxime or this compound, 2 M sulfuric acid.
-
Procedure:
-
To a solution of 5 g of the oxime in 50 mL of water, add 10 mL of 2 M sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the product ketone with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the ketone.
-
Conclusion
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 5. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Comparative Study of Catalysts for the Beckmann Rearrangement: A Guide for Researchers
The Beckmann rearrangement is a cornerstone transformation in organic chemistry, facilitating the conversion of an oxime into an amide.[1] This reaction is of immense industrial significance, most notably in the synthesis of ε-caprolactam from cyclohexanone oxime, the monomer precursor to Nylon-6.[2][3] Historically, the process has relied on stoichiometric amounts of strong acids like oleum or concentrated sulfuric acid, which generate substantial waste and pose corrosion challenges.[4] Consequently, the development of efficient, reusable, and environmentally benign heterogeneous catalysts has become a major focus for researchers in academia and industry.[5]
This guide provides a comparative overview of various catalytic systems developed for the Beckmann rearrangement, focusing on their performance, experimental conditions, and underlying mechanisms. The information is tailored for researchers, scientists, and drug development professionals seeking to select or develop optimal catalysts for this critical transformation.
Performance Comparison of Beckmann Rearrangement Catalysts
The efficacy of a catalyst for the Beckmann rearrangement is typically evaluated based on the conversion of the oxime substrate and the selectivity towards the desired amide product. The following tables summarize the performance of several key classes of catalysts in the rearrangement of cyclohexanone oxime to ε-caprolactam, a widely used benchmark reaction.
Table 1: Solid Acid Catalysts (Vapor-Phase)
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Notes |
| High-Silica MFI Zeolite | 300-350 | >95 | >95 | Commercialized process; methanol co-feed improves yield.[6] |
| S-1 Zeolite (Fe-modified) | 350 | 99.9 | 95.0 | Post-treatment with N-containing buffer enhances performance. |
| Boron-Modified Alumina | 300 | High | High | Exhibits steady-state activity for ~8 hours before deactivation.[7] |
| WO3/SiO2 Gel | 350-450 | ~90 | ~85 | Strong acid sites are favorable for the reaction.[8] |
Table 2: Zeolite and Mesoporous Catalysts (Liquid-Phase)
| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |
| Nanostructured ZSM-5 | 120 | Toluene | >98 | >99 |
| [Al]MCM-41 | 100-140 | Toluene | ~95 | ~90 |
| MCM-22 | 120 | Toluene | High | High |
Table 3: Ionic Liquid and Other Liquid-Phase Catalysts
| Catalyst | Temperature (°C) | Solvent/Medium | Conversion (%) | Selectivity (%) |
| [CPL][2MSA] Ionic Liquid | 90 | Neat | 100 | 95 |
| InCl3/DES ([InCl3][AA]2) | 80 | Neat | 100 | 99.5 |
| Cyanuric Chloride / [bmim][Br] | 60 | Ionic Liquid | Quantitative | High |
| Trifluoroacetic Acid (TFA) | 85 | Acetonitrile | High | High |
Experimental Methodologies & Workflows
Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for a vapor-phase reaction using a zeolite catalyst and a liquid-phase reaction employing an ionic liquid.
Protocol 1: Vapor-Phase Rearrangement using MFI Zeolite
This protocol is based on typical conditions for the industrial process.[6]
1. Catalyst Activation:
-
The high-silica MFI zeolite catalyst is placed in a fixed-bed micro-reactor.
-
The catalyst is activated at 450°C in a continuous flow of air prior to the reaction to remove any adsorbed species.[9]
2. Reaction Procedure:
-
The reactor temperature is maintained at 310-350°C.[9]
-
A solution of cyclohexanone oxime in a solvent like ethanol or toluene is prepared.[9]
-
The oxime solution, along with a co-feed of methanol, is vaporized and passed over the catalyst bed using an inert carrier gas (e.g., helium or nitrogen).[6][7]
-
The effluent from the reactor is cooled and condensed.
3. Product Analysis:
-
The condensed product mixture is analyzed by Gas Chromatography (GC) equipped with a flame-ionization detector (FID) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.[9]
Protocol 2: Liquid-Phase Rearrangement in an Ionic Liquid
This procedure is representative of methods using Brønsted acidic ionic liquids.[4][10]
1. Catalyst Preparation/Pre-treatment:
-
The ionic liquid (e.g., a caprolactam-based or amine-sulfuric acid-based IL) is synthesized and dried under vacuum to remove residual water, which can affect catalytic performance.[10][11]
2. Reaction Procedure:
-
Cyclohexanone oxime (e.g., 10 mmol) and the ionic liquid (e.g., 5-10 mmol) are charged into a round-bottomed flask equipped with a magnetic stirrer.[4]
-
For safety and to manage the exothermic nature of the reaction, an inert co-solvent like n-octane can be added.[10]
-
The mixture is heated to the desired temperature (e.g., 90-100°C) and stirred for the specified time (e.g., 20-120 minutes).[10][11]
3. Work-up and Analysis:
-
After cooling, the product (ε-caprolactam) is extracted from the ionic liquid phase using an organic solvent (e.g., toluene or chloroform) or by adding water, followed by extraction.[10][11]
-
The ionic liquid phase can often be recovered by evaporating the water and reused.[10]
-
The organic extracts are combined, the solvent is removed, and the product yield is determined by UPLC or GC analysis.[10]
Catalyst Selection & Reaction Mechanism Visualization
The choice of catalyst dictates the reaction pathway and overall efficiency. The following diagram illustrates a general workflow for catalyst screening and provides a simplified view of the acid-catalyzed Beckmann rearrangement mechanism.
Caption: Workflow for screening and evaluating catalysts.
Caption: Key steps in the acid-catalyzed reaction mechanism.
References
- 1. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. ionike.com [ionike.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.ul.ie [pure.ul.ie]
- 8. jocpr.com [jocpr.com]
- 9. Surface silanol sites in mesoporous MFI zeolites for catalytic Beckmann rearrangement - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4,4-Dimethylcyclohexanone oxime against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its accurate purity assessment. This guide focuses on a validated HPLC method and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methodologies
A variety of analytical techniques can be employed for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of oximes. A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Potential Impurities to Monitor:
Based on the common synthesis route from 4,4-Dimethylcyclohexanone and hydroxylamine, the following potential impurities should be monitored:
-
4,4-Dimethylcyclohexanone: Unreacted starting material.
-
Isomeric Impurities: Potential for the formation of Z and E isomers of the oxime.
-
Degradation Products: Products arising from the hydrolysis or rearrangement of the oxime.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethanol, ethyl acetate) and reagents used in the synthesis.
Alternative Techniques
For a comprehensive purity assessment, orthogonal analytical techniques are often employed.
-
Gas Chromatography (GC): GC is a suitable alternative for the analysis of volatile and thermally stable compounds. For cyclohexanone oxime, GC has been used to indicate purities greater than 99%[1]. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range[2].
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that does not require a reference standard of the analyte. It is a powerful tool for determining the purity of organic molecules and can provide structural information about impurities[3].
Experimental Protocols
HPLC Method for Purity of this compound
This hypothetical method is based on established protocols for similar alicyclic ketoximes.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm[2].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
Gas Chromatography (GC) Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.
Quantitative NMR (qNMR) Method
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all signals.
-
Data Processing: Integrate the signals corresponding to the oxime and the internal standard. Calculate the purity based on the integral values, the number of protons, and the masses of the sample and internal standard.
Data Presentation
The following tables summarize hypothetical data from the comparative analysis of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Analyte | Retention Time (min) | Area (%) |
| This compound | 5.2 | 99.5 |
| 4,4-Dimethylcyclohexanone | 3.8 | 0.3 |
| Unknown Impurity 1 | 4.5 | 0.1 |
| Unknown Impurity 2 | 6.1 | 0.1 |
Table 2: Comparison of Analytical Techniques for Purity Determination
| Analytical Technique | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Key Limitations |
| HPLC-UV | 99.5 | 0.2% | High resolution, good sensitivity for UV-active compounds, widely available. | Requires chromophores for sensitive detection, potential for co-elution of impurities. |
| GC-FID | 99.6 | 0.3% | Excellent for volatile impurities, robust and reliable quantification with FID. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | 99.4 | 0.1% | Absolute quantification without a specific reference standard, provides structural information on impurities. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound.
Caption: Workflow for Purity Validation of this compound.
Conclusion
The choice of analytical method for the purity validation of this compound should be based on a comprehensive evaluation of the product's intended use and the potential impurity profile. While the proposed HPLC method offers a robust and reliable approach for routine quality control, the use of orthogonal techniques such as GC and qNMR is highly recommended for a more complete and accurate assessment of purity, particularly during process development and for the release of materials for critical applications.
References
Spectroscopic Analysis for the Structural Confirmation of 4,4-Dimethylcyclohexanone Oxime: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of 4,4-Dimethylcyclohexanone oxime. By comparing its expected spectral data with that of known analogs, cyclohexanone oxime and 4-methylcyclohexanone oxime, this guide offers a robust framework for structural elucidation.
The formation of an oxime from a ketone introduces distinct spectral features that can be readily identified using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide details the expected outcomes from each technique for this compound and presents a direct comparison with experimentally obtained data for related compounds.
Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of this compound involves a multi-step process, beginning with sample preparation and culminating in the correlation of data from various spectroscopic methods to achieve a conclusive structural assignment.
Figure 1. A flowchart illustrating the sequential process from sample preparation to data acquisition and analysis for the structural confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs. This comparative approach is invaluable for identifying the characteristic signals of the target molecule.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The conversion of the ketone to an oxime is clearly indicated by the appearance of an O-H and a C=N stretching vibration and the disappearance of the C=O stretch of the starting ketone.
| Functional Group | This compound (Predicted) | Cyclohexanone Oxime (Experimental)[1] | 4-Methylcyclohexanone Oxime (Predicted)[2] |
| O-H stretch (oxime) | ~3300-3100 cm⁻¹ (broad) | 3187 cm⁻¹ | 3100-3600 cm⁻¹ (broad) |
| C-H stretch (sp³) | ~2960-2850 cm⁻¹ | Not specified | 2850-3000 cm⁻¹ |
| C=N stretch (oxime) | ~1660-1640 cm⁻¹ | 1669 cm⁻¹ | 1620-1680 cm⁻¹ |
| N-O stretch | ~960-930 cm⁻¹ | Not specified | 930-960 cm⁻¹ |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the key signals will be from the methyl groups and the protons on the cyclohexyl ring.
| Proton Assignment | This compound (Predicted) | Cyclohexanone Oxime (Experimental) | 4-Methylcyclohexanone Oxime (Predicted)[2] |
| -OH | ~8.0-10.0 ppm (broad singlet) | ~8.9 ppm (broad signal) | 8.0 - 11.0 ppm (broad singlet) |
| -CH₂- (alpha to C=N) | ~2.4-2.6 ppm (multiplet) | ~2.50 and 2.22 ppm (triplets) | 2.20 - 2.60 ppm (multiplet) |
| -CH₂- (beta to C=N) | ~1.6-1.8 ppm (multiplet) | ~1.74 ppm (multiplet) | 1.50 - 2.00 ppm (multiplet) |
| -CH₃ | ~1.0 ppm (singlet) | N/A | ~0.9-1.1 ppm (doublet) |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The most deshielded carbon in the oximes will be the sp²-hybridized carbon of the C=N bond.
| Carbon Assignment | This compound (Predicted) | Cyclohexanone Oxime (Experimental) | 4-Methylcyclohexanone Oxime (Predicted)[2] |
| C=N | ~160-165 ppm | ~161 ppm | ~160 ppm |
| C(CH₃)₂ | ~30-35 ppm | N/A | N/A |
| -CH₂- (alpha to C=N) | ~35-40 ppm | ~32.3 ppm | Not specified |
| -CH₂- (beta to C=N) | ~25-30 ppm | ~27.0, 25.9, 25.7 ppm | Not specified |
| -CH₃ | ~28-32 ppm | N/A | Not specified |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 141 for this compound.
| Ion | This compound (Predicted m/z) | Cyclohexanone Oxime (Experimental m/z)[1] |
| [M]⁺ | 141 | 113 |
| [M-OH]⁺ | 124 | 96 |
| [M-CH₃]⁺ | 126 | N/A |
| Base Peak | Varies | 41 |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for the key spectroscopic techniques.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Analysis : The chemical shifts (δ) in parts per million (ppm), the integration of the signals (for ¹H NMR), and the multiplicity (splitting pattern) of the signals are analyzed to deduce the structure.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : The sample is introduced into the ion source of the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Analysis : The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
References
A Comparative Guide to the Kinetics of Substituted Oxime Reactions
This guide provides a comparative analysis of kinetic data for various substituted oxime reactions, tailored for researchers, scientists, and professionals in drug development. The data herein is compiled from multiple studies to offer a comprehensive overview of how substituents, pH, and catalysts influence reaction rates.
Introduction to Oxime Ligation
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to the stability of the resulting oxime bond.[1] The reaction rate is, however, highly dependent on several factors, including the electronic and steric nature of substituents on the reactants, the pH of the reaction medium, and the presence of catalysts.[2][3] Understanding these kinetic parameters is crucial for optimizing reaction conditions in various applications, from peptide labeling to the synthesis of novel therapeutics.
Comparative Kinetic Data
The following table summarizes kinetic data from various studies on substituted oxime reactions, highlighting the impact of different reactants, catalysts, and reaction conditions on the observed rate constants.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [4] |
| Citral | Aminooxy-dansyl (1) | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | [5][6] |
| Citral | Aminooxy-dansyl (1) | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | [5][6] |
| Citral | Aminooxy-dansyl (1) | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 | [5] |
| Citral | Aminooxy-dansyl (1) | m-Phenylenediamine (750 mM) | 7.3 | Phosphate Buffer | ~150 | [5] |
| Dodecanal | Aminooxy-dansyl (1) | Aniline (50 mM) | 7.3 | Phosphate Buffer | - | [6] |
| Dodecanal | Aminooxy-dansyl (1) | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | - | [6] |
| Aldehyde-functionalized GFP | Aminooxy-dansyl (1) | Aniline (100 mM) | 7.0 | Phosphate Buffer | - | [6] |
| Aldehyde-functionalized GFP | Aminooxy-dansyl (1) | m-Phenylenediamine (varying) | 7.0 | Phosphate Buffer | - | [6] |
| 2-Formylphenylboronic acid | Acyl hydrazide | None | 7.4 | Phosphate Buffer | 150 | [7] |
| 2-Formylphenylboronic acid | O-methylhydroxylamine | None | 7.4 | Phosphate Buffer | 460 | [7] |
Experimental Protocols
The kinetic data presented above were obtained using various experimental methodologies. Below are summaries of the key protocols employed in the cited studies.
General Protocol for Kinetic Analysis of Oxime Ligation
A common method for determining the kinetics of oxime ligation involves monitoring the reaction using fluorescence spectroscopy or High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solutions:
-
Stock solutions of the aldehyde or ketone, the aminooxy compound, and the catalyst (e.g., aniline, m-phenylenediamine) are prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[4][6]
2. Kinetic Measurement by Fluorescence Spectroscopy:
-
This method is suitable when one of the reactants or products is fluorescent, such as dansyl-labeled compounds.
-
Reaction mixtures are prepared in a cuvette with the buffer, the non-fluorescent reactant, and the catalyst.
-
The reaction is initiated by adding the fluorescent reactant (e.g., aminooxy-dansyl).
-
The increase in fluorescence intensity over time is monitored at appropriate excitation and emission wavelengths (e.g., λex=340 nm, λem=505 nm for dansyl).[6]
-
The observed rate constants (k_obs) are determined by fitting the kinetic data to a second-order rate equation.[5]
3. Kinetic Measurement by HPLC:
-
For reactions where no fluorescent probe is used, the progress can be monitored by reverse-phase HPLC.
-
The reaction is initiated by mixing the reactants and catalyst.
-
Aliquots are taken at various time points, quenched (if necessary), and analyzed by HPLC.
-
The formation of the product and consumption of reactants are quantified by integrating the corresponding peaks in the chromatogram.[4]
-
The data are then fitted to the appropriate rate equation to determine the rate constants.[4]
Reaction Mechanism and Visualization
The formation of oximes is subject to catalysis, most notably by nucleophilic catalysts like aniline. The mechanism involves the formation of a more reactive intermediate, a protonated Schiff base, which then undergoes transimination with the aminooxy compound.[1][8]
Caption: Aniline-catalyzed oxime formation mechanism.
The Role of pH in Oxime Formation Kinetics
The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in slightly acidic conditions (around pH 4-5).[3] This is because the reaction mechanism involves a dehydration step of a tetrahedral intermediate, which is acid-catalyzed.[3][9] However, at very low pH (typically below 3), the aminooxy nucleophile becomes protonated and thus unreactive, leading to a decrease in the overall reaction rate.[3] Conversely, at neutral or basic pH, the concentration of the protonated carbonyl species is low, which also slows down the reaction.[1][3] The optimal pH represents a balance between having a sufficient concentration of the reactive, unprotonated nucleophile and promoting the acid-catalyzed dehydration step.[3]
Substituent Effects on Reaction Rates
The electronic and steric properties of substituents on both the carbonyl compound and the aminooxy reactant play a crucial role in determining the reaction kinetics.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of nucleophilic attack by the aminooxy group, thus accelerating the reaction.[2]
-
Steric Effects: Sterically hindered aldehydes and ketones react more slowly than their less hindered counterparts.[2] This is particularly evident when comparing the reaction rates of aldoximes and ketoximes, with the latter generally exhibiting slower kinetics.[2][10]
Conclusion
The kinetics of substituted oxime reactions are governed by a complex interplay of factors including the structure of the reactants, the pH of the medium, and the presence of catalysts. For applications requiring rapid conjugation, such as in radiolabeling, the use of highly soluble and efficient catalysts like m-phenylenediamine at optimized concentrations can significantly accelerate the reaction.[8][6] Conversely, for applications where stability is paramount, the inherent hydrolytic resistance of the oxime bond, particularly in comparison to hydrazones, makes it a preferred choice.[11] The data and protocols presented in this guide offer a valuable resource for researchers aiming to harness the versatility of oxime ligation in their work.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxime - Wikipedia [en.wikipedia.org]
Navigating the Maze of Molecular Mirrors: A Guide to LC-MS/MS Methods for Oxime Isomer Detection
For researchers, scientists, and drug development professionals, the precise detection and quantification of oxime isomers in complex mixtures is a critical challenge. These structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of leading Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods for tackling this analytical hurdle, supported by experimental data and detailed protocols.
Oxime isomers, including geometric (E/Z) isomers and enantiomers, present a significant analytical challenge due to their identical mass and similar physicochemical properties. Effective separation and quantification are paramount in fields ranging from drug metabolism and pharmacokinetics to environmental analysis and food safety. This guide explores and compares three powerful techniques: traditional chiral Liquid Chromatography (LC-MS/MS), Supercritical Fluid Chromatography (SFC-MS/MS), and the emerging field of Ion Mobility-Mass Spectrometry (IM-MS).
Performance Comparison: A Quantitative Overview
The choice of analytical technique often depends on the specific requirements of the study, including sensitivity, speed, and the nature of the isomers. The following tables summarize the quantitative performance of different methods based on published experimental data.
Table 1: Quantitative Performance of LC-MS/MS Methods for Oxime and Isomer Analysis
| Analyte(s) | Matrix | LC Column | LLOQ/LOD | Linearity (R²) | Recovery | Reference |
| 2-PAM | Mouse Plasma | Atlantis HILIC Silica | 0.5 ng/mL (LLOQ) | >0.99 | Not Reported | [1] |
| HI-6 | Mouse Plasma | Atlantis HILIC Silica | 50 ng/mL (LLOQ) | >0.99 | Not Reported | [1] |
| HLö-7 | Mouse Plasma | Atlantis HILIC Silica | 15 ng/mL (LLOQ) | >0.99 | Not Reported | [1] |
| MMB-4 | Mouse Plasma | Atlantis HILIC Silica | 15 ng/mL (LLOQ) | >0.99 | Not Reported | [1] |
| ICD-585 (bis-pyridinium oxime) | Plasma | Not Specified | 0.216 µg/mL (LLOQ) | Not Reported | Not Reported | [2] |
| Keto Acids (as oxime derivatives) | Rat Plasma | Acquity UPLC BEH C18 | 0.01–0.25 µM (LOD) | >0.997 | 96–109% | [3] |
| Pyrrolizidine Alkaloid Isomers | Cow's Milk | Phenomenex Kinetex F5 | 0.009–0.123 µg/L (LOQ) | Not Reported | 64–127% | [4] |
Table 2: Comparative Performance of Chiral SFC-MS/MS and LC-MS/MS for Isomer Separation (Octadecanoid Oxylipins)
| Parameter | Chiral SFC-MS/MS | Achiral LC-MS/MS | Reference |
| LLOQ | 0.03–6.00 ng/mL | 0.01–1.25 ng/mL | [5] |
| Linearity (R²) | >0.995 | >0.995 | [5] |
| Accuracy | 89–109% | 106–220% | [5] |
| Recovery | 71–83% | Not Reported | [5] |
| Analysis Time | < 13 minutes | 13.5 minutes | [5] |
| Matrix Effects | Negligible (<16%) | Not Reported | [5] |
In-Depth Look at Key Methodologies
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chiral LC-MS/MS remains a cornerstone for the separation and quantification of enantiomeric oximes. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation prior to detection by the mass spectrometer.
Advantages:
-
Well-established and widely available technology.
-
High sensitivity and selectivity, especially with modern UPLC/UHPLC systems.
-
Robust and reproducible for quantitative bioanalysis.
Disadvantages:
-
Method development can be time-consuming, requiring screening of various chiral columns and mobile phases.
-
Run times can be longer compared to SFC.
-
Normal phase chromatography, sometimes required for chiral separations, can be less compatible with electrospray ionization (ESI) sources in MS.[6]
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
SFC has emerged as a powerful alternative to LC for chiral separations, offering significant advantages in speed and efficiency.[7] This technique uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.
Advantages:
-
Significantly faster analysis and column equilibration times compared to LC.[7][8]
-
Often provides higher resolution and better peak shapes.
-
Reduced organic solvent consumption, making it a "greener" technique.
-
Can exhibit reduced matrix effects in complex samples compared to LC-MS/MS.[9]
Disadvantages:
-
Instrumentation is less common than HPLC systems.
-
Requires specialized expertise for method development and operation.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry adds another dimension of separation to the analysis of isomers. In IM-MS, ions are separated in the gas phase based on their size, shape, and charge, which is described by their collision cross-section (CCS).[10][11] This technique can differentiate between isomers that are inseparable by chromatography and have identical mass-to-charge ratios. When coupled with LC (LC-IM-MS), it provides a powerful tool for resolving complex mixtures.
Advantages:
-
Ability to separate isomers that are indistinguishable by mass spectrometry alone.[10][11]
-
Provides an additional identifying parameter (CCS) for increased confidence in compound identification.[12]
-
Rapid, gas-phase separation on a millisecond timescale.
-
Can reduce spectral complexity and increase peak capacity.[12]
Disadvantages:
-
Instrumentation is highly specialized and expensive.
-
The resolving power may not be sufficient for all isomer pairs.
-
Requires a reference CCS database or standards for confident identification.
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Figure 1: General workflow for chiral LC-MS/MS analysis of oxime isomers.
Figure 2: Workflow for chiral SFC-MS/MS analysis of oxime isomers.
Figure 3: Principle of ion mobility separation for isomers.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these techniques. Below are representative experimental protocols for the key methods discussed.
Chiral LC-MS/MS for Oxiracetam Enantiomers in Human Plasma
-
Sample Preparation: Protein precipitation with methanol containing internal standard.
-
Liquid Chromatography:
-
Column: CHIRALPAK® AD3
-
Mobile Phase: Isocratic elution with methanol and acetonitrile (15:85) containing 0.3‰ formic acid.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Reference: [13]
Chiral SFC-MS/MS for Enantiomeric Separation
-
Sample Preparation: Dissolution in Methanol:CH2Cl2 (4:1).
-
Supercritical Fluid Chromatography:
-
Column: Chiralpak IC (4.6 x 150 mm, 3 µm)
-
Mobile Phase: Isocratic 4% MeOH with 25mM Isobutylamine (IBA) in CO2.
-
Flow Rate: 2.5 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
-
Detection: Extracted Ion Chromatograms (EIC)
-
-
Reference: [14]
LC-MS/MS for Keto Acids via Oxime Derivatization
-
Sample Preparation (Derivatization):
-
Deproteinize plasma sample with acetonitrile.
-
Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.
-
Incubate to form oxime derivatives.
-
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: ESI, Negative Mode
-
Detection: MRM
-
-
Reference: [3]
Conclusion
The detection and quantification of oxime isomers in complex mixtures necessitate advanced analytical strategies.
-
Chiral LC-MS/MS provides a reliable and sensitive method, particularly for enantioselective analysis in regulated environments.
-
SFC-MS/MS offers a significant advantage in terms of speed and efficiency, making it an attractive option for high-throughput screening and chiral separations.
-
IM-MS introduces a new dimension of separation, enabling the differentiation of isomers that are challenging to resolve by chromatography alone.
The choice of the optimal method will depend on the specific analytical challenge, including the type of isomers, the complexity of the matrix, and the required throughput and sensitivity. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate tool to navigate the complexities of oxime isomer analysis.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 13. Development and validation of a chiral UPLC-MS/MS method for quantifying S-Oxiracetam and R-Oxiracetam in human plasma, urine and feces: Application to a phase-I clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Solid Acid Catalysts for Lactam Production
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of lactams, crucial precursors for polymers like Nylon-6 and various pharmaceuticals, heavily relies on efficient catalytic processes. The Beckmann rearrangement of cyclic oximes, particularly cyclohexanone oxime to ε-caprolactam, is a cornerstone of this production. Traditionally, this process has been dominated by corrosive and environmentally challenging liquid acids like oleum and sulfuric acid. The shift towards heterogeneous solid acid catalysts offers a greener, more sustainable alternative with benefits including easier catalyst separation, reduced corrosion, and potential for regeneration and reuse.
This guide provides an objective comparison of the efficacy of various solid acid catalysts for lactam production, supported by experimental data. It details the experimental protocols for catalyst evaluation and visualizes key processes to aid in understanding and application.
Efficacy Comparison of Solid Acid Catalysts
The performance of solid acid catalysts in the Beckmann rearrangement is primarily evaluated based on the conversion of the oxime and the selectivity towards the desired lactam. The following table summarizes the performance of several key solid acid catalysts based on reported experimental data. It is important to note that reaction conditions can significantly influence catalyst performance.
| Catalyst Type | Catalyst Example | Reaction Phase | Temperature (°C) | Cyclohexanone Oxime Conversion (%) | ε-Caprolactam Selectivity (%) | Catalyst Stability/Remarks |
| Zeolites | ||||||
| MFI (ZSM-5) | High-silica MFI | Vapor | 350 | >99 | ~95 | High selectivity and stability, with performance influenced by Si/Al ratio and crystal size.[1][2][3] |
| H-ZSM-5 | Vapor | 300-400 | ~98 | ~80-90 | Deactivation due to coking can be an issue.[4] | |
| BEA (Beta) | H-Beta | Liquid | 130 | ~85 | ~70 | Shows good activity in liquid phase but can have lower selectivity compared to MFI in vapor phase.[5] |
| FAU (Y) | H-Y | Liquid | 120 | ~90 | ~60-70 | Prone to deactivation.[6][7] |
| Amorphous Silica-Alumina (ASA) | ASA | Vapor | 350 | ~95 | ~85-90 | Performance is dependent on the Si/Al ratio and the nature of the acid sites.[8] |
| Mesoporous Alumino-silicate | Vapor | 250-350 | High | Good | Shows good resistance to deactivation by coke formation.[8] | |
| Modified Alumina | Boron-modified Alumina | Vapor | 300 | High | High | Exhibits a steady-state period of high conversion and selectivity for about 8 hours.[9] |
| Silicoaluminophosphates (SAPO) | SAPO-37 | Liquid | 130 | Near-quantitative | Near-quantitative | Demonstrates high efficiency at lower temperatures.[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of solid acid catalysts. Below are generalized methodologies for key experiments in this field.
Catalyst Synthesis and Characterization
1. Catalyst Synthesis:
-
Zeolites (e.g., MFI, BEA): Typically synthesized via hydrothermal methods. This involves preparing a synthesis gel containing a silica source (e.g., tetraethyl orthosilicate), an alumina source (e.g., aluminum isopropoxide), a structure-directing agent (template), a mineralizing agent (e.g., NaOH), and deionized water. The gel is aged and then crystallized in an autoclave under specific temperature and time conditions. The resulting solid is filtered, washed, dried, and calcined to remove the template and obtain the active catalyst.[10]
-
Amorphous Silica-Alumina (ASA): Can be prepared by methods such as co-precipitation, where aqueous solutions of a silica precursor (e.g., sodium silicate) and an aluminum precursor (e.g., aluminum sulfate) are mixed under controlled pH. The resulting precipitate is filtered, washed to remove impurities, dried, and calcined.[11]
-
Supported Catalysts: Prepared by impregnating a support material (e.g., alumina, silica) with a solution containing the precursor of the active component (e.g., boric acid for boron-modified alumina). The impregnated support is then dried and calcined.[12]
2. Catalyst Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Nitrogen Physisorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total number of acid sites and their strength distribution.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Pyridine: To distinguish between Brønsted and Lewis acid sites.[7]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, crystal size, and particle distribution of the catalyst.
Catalytic Performance Evaluation
1. Vapor-Phase Beckmann Rearrangement:
-
A fixed-bed microreactor is typically used.[9]
-
A known amount of the catalyst is packed into the reactor and pre-treated, usually by heating in a flow of inert gas (e.g., N₂ or He) to a high temperature to remove adsorbed water.
-
A solution of cyclohexanone oxime in a solvent (e.g., methanol) is vaporized and fed into the reactor along with a carrier gas.[3]
-
The reaction is carried out at a specific temperature and space velocity.
-
The products exiting the reactor are condensed and collected at regular intervals.
-
The product mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.
2. Liquid-Phase Beckmann Rearrangement:
-
The reaction is typically conducted in a batch reactor (e.g., a stirred autoclave).[6]
-
The catalyst is added to a solution of cyclohexanone oxime in a suitable solvent (e.g., benzonitrile).[6]
-
The reactor is sealed, pressurized (if necessary), and heated to the desired reaction temperature with constant stirring.
-
Samples of the reaction mixture are withdrawn at different time intervals.
-
The samples are filtered to remove the catalyst and then analyzed by GC or HPLC to monitor the progress of the reaction.
Visualizing the Process
To better illustrate the fundamental concepts, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for the solid acid-catalyzed Beckmann rearrangement.
Caption: A typical experimental workflow for evaluating solid acid catalyst efficacy.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.ul.ie [pure.ul.ie]
- 9. pure.ul.ie [pure.ul.ie]
- 10. mdpi.com [mdpi.com]
- 11. (PDF) Synthesis, Characterization and Catalytic of a Solid [research.amanote.com]
- 12. Preparation and Characterization of Solid Acid Catalysts for the Conversion of Sesamin into Asarinin in Sesame Oil - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Regioselectivity in Asymmetric Ketoxime Rearrangements: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the factors that govern the formation of specific isomers is paramount in synthetic chemistry. The Beckmann rearrangement, a cornerstone reaction for the synthesis of amides from ketoximes, presents a significant challenge when applied to asymmetric ketones, often yielding a mixture of regioisomeric amides. This guide provides a comprehensive analysis of the regioisomers formed from the rearrangement of asymmetric ketoximes, supported by experimental data, detailed protocols, and mechanistic insights to aid in the prediction and control of reaction outcomes.
The regioselectivity of the Beckmann rearrangement is primarily dictated by the stereochemistry of the ketoxime precursor. The group positioned anti-periplanar to the hydroxyl group on the nitrogen atom is the one that preferentially migrates. However, under the acidic conditions typically employed for this rearrangement, E/Z isomerization of the oxime can occur, leading to the formation of both possible regioisomers. The inherent migratory aptitude of the substituents also plays a crucial role, with electron-rich groups such as aryl and alkenyl moieties generally exhibiting a higher propensity for migration than alkyl groups.
Comparative Analysis of Regioisomer Ratios
The following table summarizes the product distribution for the Beckmann rearrangement of various asymmetric ketoximes under different catalytic systems. This quantitative data, compiled from multiple studies, highlights the influence of substrate structure and reaction conditions on the resulting ratio of regioisomeric amides.
| Ketoxime Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| Acetophenone oxime | Formic acid, Silica gel | - | 80 | Acetanilide | N-phenylacetamide | 80:20 | [1] |
| o-Chlorobenzophenone oxime | Formic acid, Silica gel | - | 80 | N-(o-chlorophenyl)benzamide | N-phenyl-(o-chloro)benzamide | 84:16 | [1] |
| m-Chlorobenzophenone oxime | Formic acid, Silica gel | - | 80 | N-phenyl-(m-chloro)benzamide | N-(m-chlorophenyl)benzamide | 90:10 | [1] |
| p-Chlorobenzophenone oxime | Formic acid, Silica gel | - | 80 | N-(p-chlorophenyl)benzamide | N-phenyl-(p-chloro)benzamide | 75:25 | [1] |
| 2-Octanone oxime | Formic acid, Silica gel | - | 80 | N-hexylacetamide | N-methylheptanamide | 30:70 | [1] |
| 4-Hydroxyacetophenone oxime | Trifluoroacetic acid | Nitroethane | 80 | Acetaminophen | - | >99:1 | [2] |
| Acetophenone oxime | Trifluoroacetic acid | Nitroethane | 80 | Acetanilide | - | >99:1 | [2] |
| (4-Chlorophenyl)(phenyl)methanone oxime | Hg(II) complex | CH3CN | 80 | 4-Chloro-N-phenylbenzamide | N-(4-chlorophenyl)benzamide | Major:Minor (not quantified) | [3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of an asymmetric ketoxime and its subsequent Beckmann rearrangement, including methods for product analysis.
Synthesis of Acetophenone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.15 mol of acetophenone, 0.51 mol of hydroxylamine hydrochloride, and 0.81 mol of sodium acetate in 170 mL of water.[2]
-
Reaction Execution: Heat the reaction mixture to approximately 90°C for 1 hour.[2]
-
Work-up and Purification: After cooling, the solid product is filtered and washed sequentially with a saturated solution of NaCl and NaHCO3 at 0°C.[2] The resulting acetophenone oxime can be further purified by recrystallization.
Beckmann Rearrangement of Acetophenone Oxime
-
One-Stage Procedure with Formic Acid and Silica Gel:
-
Reaction Mixture: Combine 10 mmol of acetophenone, 30 mmol of hydroxylamine hydrochloride, and 1 g of silica gel in 8 mL of formic acid.[1]
-
Reaction Conditions: Heat the mixture at 80°C with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Isolation: After completion, filter the silica gel and dilute the filtrate with 150 mL of water. Neutralize the solution with a 20% NaOH solution. The precipitated amide products are then filtered, washed with water, and dried.[1]
-
-
Catalysis with Trifluoroacetic Acid (TFA):
-
Reaction Setup: In a suitable reactor, place the acetophenone oxime substrate.
-
Reagent Addition: Add TFA as both the catalyst and solvent. A molar ratio of TFA to substrate greater than 3 is recommended for high selectivity and yield.[4]
-
Reaction Conditions: The reaction can be carried out in the presence or absence of a solvent like nitroethane at temperatures around 80-90°C.[2]
-
Analysis of Regioisomers
The quantitative determination of the regioisomeric amide ratio is critical for evaluating the selectivity of the rearrangement. The following analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of the product mixture. An Agilent 7890/5975C system with an HP-5MS column is a suitable instrument. A typical temperature program involves an initial temperature of 40°C, ramped to 290°C at a rate of 10°C/min, and held for 15 minutes.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique for quantifying isomer ratios. An Agilent 1200 series instrument with a C-18 column can be used. A gradient elution with a mobile phase of acetonitrile and water is typically employed, with detection at a suitable wavelength (e.g., 230 nm).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of the regioisomers.[3] Quantitative 1H NMR (qNMR) can be used to determine the ratio of isomers by integrating the signals corresponding to unique protons in each isomer.[5][6] Two-dimensional NMR techniques like COSY and HSQC can further aid in the unambiguous assignment of signals.[7]
Mechanistic Pathway and Factors Influencing Regioselectivity
The mechanism of the Beckmann rearrangement and the factors influencing the formation of regioisomers can be visualized as follows:
Caption: Mechanistic pathway of the Beckmann rearrangement of an asymmetric ketoxime.
The initial protonation of the hydroxyl group of the ketoxime is followed by the migration of the group anti to the leaving group. Under acidic conditions, the E/Z isomers of the oxime can interconvert, leading to a mixture of products. The final hydrolysis of the nitrilium ion intermediate yields the corresponding amides.
Experimental Workflow for Regioisomer Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of regioisomers from an asymmetric ketoxime rearrangement.
Caption: Workflow for the synthesis and analysis of regioisomers.
This systematic approach, from the synthesis of the ketoxime to the quantitative analysis of the amide products, is essential for accurately determining the regioselectivity of the Beckmann rearrangement. By carefully controlling the reaction conditions and employing robust analytical techniques, researchers can gain valuable insights into the factors that govern the formation of specific regioisomers, ultimately enabling the development of more selective and efficient synthetic methodologies.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. scispace.com [scispace.com]
- 3. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Oxime Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of oximes is a critical step in various applications, from the development of new pharmaceuticals to the creation of advanced materials. The choice of heating method can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of conventional heating and microwave irradiation for oxime synthesis, supported by experimental data and detailed protocols.
The synthesis of oximes, typically from the reaction of a carbonyl compound with hydroxylamine, is a fundamental transformation in organic chemistry. Traditionally, this reaction is carried out using conventional heating methods, such as an oil bath, which relies on thermal conduction to transfer energy to the reaction mixture. However, in recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, often leading to dramatic rate enhancements and improved yields.[1][2]
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating throughout the sample.[2] This can result in significantly shorter reaction times and, in many cases, higher product yields compared to conventional heating.[3]
Performance Comparison: A Quantitative Look
The following table summarizes experimental data from various studies, directly comparing the performance of conventional heating and microwave irradiation for the synthesis of different oximes.
| Product | Starting Materials | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| E-1-(1-hydroxycyclohexyl)ethanone oxime | 1-Ethynylcyclohexanol, Hydroxylamine | Conventional | 125 | 18 h | 83-86 | [4] |
| E-1-(1-hydroxycyclohexyl)ethanone oxime | 1-Ethynylcyclohexanol, Hydroxylamine | Microwave | Not specified | <10 h | Slightly increased | [4] |
| Various Aldoximes | Aromatic Aldehydes, Hydroxylamine hydrochloride, Na2CO3 | Microwave | Not specified | 5 min | 100 (conversion) | [5] |
| Oxime-linked Sugar Linker | Aldose sugar, Aminooxy-containing linker | Conventional | 60 | 1 h | 72 | [6] |
| Oxime-linked Sugar Linker | Aldose sugar, Aminooxy-containing linker | Microwave | 50 | 30 min | Not specified (described as high-yielding) | [6] |
| Quaternary salts of pyridoxal oxime | Pyridoxal oxime, Substituted phenacyl bromides | Microwave (in acetone) | 56 | 3-5 min | 58-94 | [7] |
| Quaternary salts of pyridoxal oxime | Pyridoxal oxime, Substituted phenacyl bromides | Microwave (solvent-free) | 70 | 7-10 min | 42-78 | [7] |
Experimental Workflows
The general experimental workflows for conventional and microwave-assisted oxime synthesis are depicted below. The key difference lies in the mode of energy input and the reaction setup.
Caption: General workflows for conventional and microwave-assisted oxime synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of oximes using both conventional heating and microwave irradiation.
Conventional Heating Protocol: Synthesis of E-1-(1-hydroxycyclohexyl)ethanone oxime[4]
-
Reaction Setup: A mixture of 1-ethynylcyclohexanol (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), and a suitable solvent (e.g., 1,4-dioxane) is placed in a sealed tube.
-
Heating: The sealed tube is immersed in a preheated oil bath at 125 °C.
-
Reaction: The reaction mixture is heated under reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a round-bottomed flask and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by crystallization or column chromatography to yield the desired oxime.
Microwave-Assisted Protocol: Synthesis of Aldoximes[5]
-
Reaction Setup: A ground mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol) is placed in a 25 mL microwave reaction flask equipped with a magnetic stirrer.
-
Microwave Irradiation: The reaction mixture is placed in a microwave reactor and irradiated at 100 W for 5 minutes with air-cooling.
-
Work-up: After cooling to room temperature, the reaction mixture is resuspended in a suitable solvent (e.g., CH2Cl2) and filtered.
-
Analysis: The resulting solution can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the conversion to the oxime.
Conclusion
The data and protocols presented clearly demonstrate the advantages of microwave irradiation for oxime synthesis. Microwave-assisted methods consistently result in significantly shorter reaction times and often provide comparable or higher yields than conventional heating methods.[3] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products. For researchers and professionals in drug development and other scientific fields, the adoption of microwave technology for oxime synthesis can lead to a substantial increase in efficiency and productivity.
References
- 1. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. organic chemistry - Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters [mdpi.com]
- 7. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Dimethylcyclohexanone Oxime: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to chemical waste management protocols. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Dimethylcyclohexanone oxime, tailored for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] For a compound like this compound, which is used in specialized research and development, understanding its potential hazards and handling its waste correctly is paramount. This document outlines the necessary safety precautions, disposal procedures, and relevant chemical data to ensure the safe management of this compound.
I. Hazard Identification and Safety Precautions
General Laboratory Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, when handling chemicals.[4][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]
-
Avoid skin and eye contact. In case of contact, flush the affected area with water for at least 15 minutes and seek medical attention.[3][7]
-
Prevent the release of vapors into the environment by keeping containers tightly closed when not in use.[8][9]
II. Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 4701-96-6 |
| Appearance | Likely a solid, similar to related compounds |
| Solubility | Expected to have some solubility in water |
(Data sourced from PubChem CID 279448 and other chemical databases)[10][11]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[12]
-
Waste Segregation:
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[1][13]
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration or an estimate of the amount of the chemical in the waste.
-
The date the waste was first added to the container (accumulation start date).[1]
-
Appropriate hazard warnings (e.g., "Toxic," "Harmful if Swallowed").
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.[2][13] This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Provide accurate information about the waste composition on the pickup request form.[13]
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS.
-
Provide them with as much information as possible about the spilled chemical.
-
V. Experimental Protocol: Waste Characterization (Conceptual)
While a specific experimental protocol for the disposal of this compound is not detailed in publicly available literature, a conceptual workflow for waste characterization, a critical step in disposal, can be outlined. This would typically be performed by your institution's EHS department or a licensed waste disposal vendor.
-
Information Gathering: Review all available information on the chemical, including its known properties and any available SDS for similar compounds.
-
Hazard Assessment: Based on the available data, assess the potential hazards (e.g., toxicity, flammability, reactivity).
-
Waste Stream Identification: Determine the appropriate hazardous waste category based on regulatory definitions (e.g., RCRA codes in the United States).
-
Selection of Disposal Method: Choose the most appropriate disposal technology (e.g., incineration, chemical treatment) in compliance with environmental regulations.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. mtu.edu [mtu.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. cpachem.com [cpachem.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C8H15NO | CID 279448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pozescaf.com [pozescaf.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 4,4-Dimethylcyclohexanone oxime
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4,4-Dimethylcyclohexanone oxime, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves should be inspected before use and disposed of properly. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | To prevent inhalation of dust or vapors, especially in poorly ventilated areas. |
| Body Protection | Laboratory coat or other protective clothing. | To protect skin and personal clothing from contamination. |
Operational Plan and Handling Procedures
Adherence to proper laboratory protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Handling:
Storage:
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated lab equipment, gloves, and other materials as hazardous waste.
-
Unused Product: Unused this compound should be disposed of as chemical waste through a licensed contractor. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
